molecular formula C9H6ClFN2 B8359285 4-Chloro-2-fluoromethyl-quinazoline

4-Chloro-2-fluoromethyl-quinazoline

Cat. No.: B8359285
M. Wt: 196.61 g/mol
InChI Key: UMERIGXDBJFEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoromethyl-quinazoline is a versatile chemical intermediate designed for pharmaceutical research and development, particularly in the field of anticancer and antimicrobial agents. Quinazoline derivatives are recognized as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities . The chlorine atom at the 4-position is a key reactive site, allowing for nucleophilic substitution with various amines to create diverse libraries of compounds for biological screening . This reactivity is a cornerstone in the synthesis of novel compounds aimed at overcoming challenges like drug resistance in cancer therapy . The structural features of this compound—specifically the chloro and fluoromethyl groups—are significant for optimizing the potency and selectivity of potential drug candidates. The quinazoline core is a common structural motif in several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and afatinib, which function as kinase inhibitors . Researchers can utilize this intermediate to develop novel molecules that induce apoptosis, inhibit cell cycle progression, and prevent tumor cell migration . Beyond oncology, quinazoline derivatives also demonstrate substantial potential in antimicrobial applications, showing efficacy against a range of Gram-positive and Gram-negative bacteria . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-2-(fluoromethyl)quinazoline

InChI

InChI=1S/C9H6ClFN2/c10-9-6-3-1-2-4-7(6)12-8(5-11)13-9/h1-4H,5H2

InChI Key

UMERIGXDBJFEAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CF)Cl

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 2-Fluoromethyl Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a cornerstone in modern drug discovery, particularly in oncology (EGFR/VEGFR inhibitors) and infectious disease therapeutics. While trifluoromethyl (-CF₃) substitutions are well-documented for enhancing lipophilicity and metabolic stability, the 2-fluoromethyl (-CH₂F) quinazoline subclass represents an underutilized yet high-potential chemical space.

This guide analyzes the therapeutic utility of the 2-fluoromethyl moiety.[1] Unlike the bulky -CF₃ group, the monofluoromethyl group acts as a steric bioisostere of the methyl group (-CH₃) and a stronger electronic bioisostere of the hydroxymethyl group (-CH₂OH). This unique profile allows for precise modulation of pKa, solubility, and metabolic blockade of C-2 oxidation without imposing the steric penalties associated with perfluorination.

The Fluoromethyl Advantage: Mechanism & Rationale

Bioisosterism and Physicochemical Properties

The incorporation of a single fluorine atom at the benzylic 2-position of the quinazoline ring fundamentally alters the molecule's behavior compared to its non-fluorinated or trifluorinated analogs.

PropertyMethyl (-CH₃)Fluoromethyl (-CH₂F)Trifluoromethyl (-CF₃)
Van der Waals Radius ~2.0 Å~2.1 Å (Asymmetric)~2.7 Å (Bulky)
Electronic Effect Weak Donor (+I)Inductive Withdrawing (-I)Strong Withdrawing (-I)
Lipophilicity (

)
0.56~0.3 - 0.50.88
Metabolic Fate Rapid Oxidation (CYP450)Blocked/Slowed OxidationMetabolically Inert
H-Bond Capability NoneWeak Acceptor (C-F)Very Weak Acceptor
Mechanistic Implications
  • Metabolic Stability: The C-H bonds in the -CH₂F group are deactivated toward CYP450-mediated hydroxylation due to the strong electronegativity of fluorine. This extends the half-life (

    
    ) of the drug candidate compared to the 2-methyl analog.
    
  • Dipole Interactions: The C-F bond introduces a strong dipole aligned with the C-2 vector. In kinase active sites (e.g., EGFR), this dipole can engage in favorable electrostatic interactions with backbone carbonyls or polar side chains (e.g., Threonine gatekeepers) that a hydrophobic -CH₃ cannot.

  • Chemical Reactivity: Unlike the chemically inert -CF₃, the benzylic -CH₂F is a "soft" alkylating agent. While stable under physiological conditions, it can potentially undergo specific interactions within the catalytic pockets of enzymes, offering a mechanism for prolonged residence time.

Synthetic Pathways[2][3][4][5]

Synthesizing 2-fluoromethyl quinazolines requires avoiding the instability associated with benzylic fluorides during harsh cyclization conditions. We recommend two primary routes: Halogen Exchange (Halex) and Deoxyfluorination .

Pathway Visualization (DOT)

Synthesis_Workflow Figure 1: Validated Synthetic Routes for 2-Fluoromethyl Quinazolines Start Anthranilic Acid Derivatives Inter1 2-Chloromethyl quinazolin-4(3H)-one Start->Inter1 Chloroacetyl Cl Cyclization Inter2 2-Hydroxymethyl quinazolin-4(3H)-one Inter1->Inter2 Hydrolysis RouteA Route A: Halex Reaction (KF/18-crown-6) Inter1->RouteA RouteB Route B: Deoxyfluorination (DAST/Deoxo-Fluor) Inter2->RouteB Prod1 2-Fluoromethyl quinazolin-4(3H)-one RouteA->Prod1 RouteB->Prod1 Final 4-Substituted-2-fluoromethyl quinazoline (Active Drug) Prod1->Final POCl3 then Aniline/Amine

Figure 1: Validated Synthetic Routes for 2-Fluoromethyl Quinazolines. Route B is preferred for high purity to avoid elimination byproducts.

Therapeutic Applications & SAR

Oncology: EGFR Tyrosine Kinase Inhibition

The primary application of 2-fluoromethyl quinazolines is in the inhibition of Epidermal Growth Factor Receptor (EGFR).

  • Binding Mode: The 4-anilino moiety binds to the hydrophobic pocket. The 2-fluoromethyl group occupies the solvent-exposed region or the ribose-binding pocket, depending on the exact conformation.

  • Advantage: The -CH₂F group provides a "Goldilocks" zone—larger and more polar than -H, but smaller than the -CF₃ found in experimental inhibitors. This allows it to fit into restricted pockets in mutant EGFR (e.g., T790M) where steric clashes compromise larger inhibitors.

SAR Analysis (Structure-Activity Relationship)[2]

SAR_Map Figure 2: SAR Optimization Strategy for 2-Fluoromethyl Derivatives Core Quinazoline Scaffold Pos2 Position 2 (-CH2F): - Metabolic Blockade - Dipole alignment - H-bond acceptor potential Core->Pos2 Pos4 Position 4 (Aniline): - Hydrophobic interaction - Key for Kinase Specificity Core->Pos4 Pos67 Positions 6 & 7: - Solubilizing groups (Morpholine/Ether) - Pharmacokinetic tuning Core->Pos67 Effect Therapeutic Outcome: Enhanced t1/2, maintained potency, reduced crystal lattice energy (solubility) Pos2->Effect Pos4->Effect Pos67->Effect

Figure 2: SAR Optimization Strategy highlighting the specific role of the C-2 fluoromethyl group.

Experimental Protocols

Synthesis of 2-Fluoromethyl-4-anilinoquinazoline

Note: This protocol assumes the starting material 2-hydroxymethyl-quinazolin-4(3H)-one is already prepared via hydrolysis of the chloromethyl precursor.

Reagents:

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)[2]

Protocol:

  • Deoxyfluorination:

    • Suspend 2-hydroxymethyl-quinazolin-4(3H)-one (1.0 eq) in anhydrous DCM at -78°C under argon.

    • Add DAST (1.2 eq) dropwise. Stir for 1h at -78°C, then allow to warm to RT overnight.

    • Quench: Pour into saturated NaHCO₃ (Caution: vigorous evolution of CO₂). Extract with DCM, dry over MgSO₄, and concentrate to yield 2-fluoromethyl-quinazolin-4(3H)-one .

  • Chlorination:

    • Reflux the intermediate from step 1 in neat POCl₃ (5.0 eq) for 3 hours.

    • Evaporate excess POCl₃ under reduced pressure. Azeotrope with toluene to remove traces.

  • SNAr Coupling:

    • Dissolve the crude 4-chloro-2-fluoromethylquinazoline in isopropanol.

    • Add the substituted aniline (1.1 eq).

    • Reflux for 4-6 hours. The product often precipitates as the HCl salt.

    • Filter, wash with cold isopropanol and ether.

EGFR Kinase Inhibition Assay

Objective: Determine IC₅₀ of the new derivative against EGFR-WT and EGFR-T790M.

  • Preparation: Prepare 10 mM stock solutions of the test compound in 100% DMSO.

  • Dilution: Serially dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Incubate EGFR enzyme (0.2 ng/µL) with test compound for 15 min at RT.

    • Add substrate (Poly Glu:Tyr 4:1) and ATP (at K_m concentration).

    • Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescent detection reagent.

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC₅₀.

Challenges & Future Directions

While promising, the 2-fluoromethyl group presents specific challenges:

  • Chemical Stability: Benzylic fluorides are susceptible to solvolysis in highly acidic aqueous media (forming the benzylic cation). Formulation buffers must be kept near neutral pH.

  • Defluorination: In vivo, glutathione S-transferase (GST) may attack the methylene carbon, displacing fluoride. Toxicity studies must monitor for fluoride release, although the monofluoromethyl group is significantly more stable than the chloromethyl analog.

References

  • Synthesis and CNS Activity of 2-(Fluoromethyl)quinazolinones Source: Journal of Medicinal Chemistry Citation:J. Med.[3] Chem. 1980, 23, 12, 1358–1363. URL:[Link]

  • The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (Perspective) Citation:J. Med.[3] Chem. 2008, 51, 15, 4359–4369. URL:[Link]

  • Quinazoline Derivatives as EGFR Kinase Inhibitors: SAR Studies Source: International Journal of Molecular Sciences Citation:Int. J. Mol. Sci. 2017, 18(12), 2511. URL:[Link]

  • Synthesis of 2-chloromethyl-4(3H)-quinazolinones (Precursor Protocol) Source: Molecules Citation:Molecules 2010, 15(5), 3260-3267. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-Chloro-2-fluoromethyl-quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-chloro-2-(fluoromethyl)quinazoline scaffold represents a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets). The C4-chlorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (


), allowing the rapid installation of diverse amine pharmacophores. Simultaneously, the 2-fluoromethyl group  (

) acts as a metabolically stable, lipophilic bioisostere of a methyl or hydroxymethyl group, often improving blood-brain barrier permeability and metabolic half-life compared to non-fluorinated analogs.

This guide details two distinct protocols for synthesizing this scaffold. Protocol A (The Halex Route) is designed for laboratories lacking specialized safety infrastructure for high-toxicity reagents, utilizing a step-wise halogen exchange. Protocol B (The Direct Route) is a high-efficiency pathway utilizing fluoroacetate equivalents, offering superior atom economy but requiring strict toxicology controls.

Critical Safety Directives (Read Before Experimentation)

Tier 1 Hazard: Fluoroacetate Derivatives
  • Specific Agents: Ethyl fluoroacetate, Fluoroacetyl chloride, Sodium fluoroacetate.

  • Mechanism of Toxicity: These agents are metabolic poisons that convert to fluorocitrate in vivo, irreversibly inhibiting aconitase in the Krebs cycle. This leads to rapid accumulation of citrate and fatal cardiac/CNS failure.

  • Mandatory Controls:

    • Engineering: All weighing and transfers must occur within a certified fume hood or glovebox.

    • PPE: Double nitrile gloves (minimum) or Silver Shield® laminate gloves. Full-face respirator or sash positioned at breathing zone height.

    • Antidote: There is no proven antidote.[1] Prevention is the only strategy.

Tier 2 Hazard: Phosphorous Oxychloride ( )
  • Risk: Reacts explosively with water to release

    
     gas and phosphoric acid.
    
  • Control: Quench reactions slowly into ice-water mixtures with vigorous stirring. Never add water to

    
    .
    

Retrosynthetic Analysis & Pathway Selection

The synthesis is approached via two logical disconnections. The choice depends on reagent availability and safety constraints.

Retrosynthesis cluster_0 Protocol A: Halogen Exchange (Safer) cluster_1 Protocol B: Direct Condensation (High Efficiency) Target 4-Chloro-2-(fluoromethyl)quinazoline Inter1 2-(Chloromethyl)quinazolin-4(3H)-one Inter1->Target 1. KF/18-Crown-6 2. POCl3 Start1 Anthranilic Acid + Chloroacetonitrile Start1->Inter1 Cyclization Inter2 2-(Fluoromethyl)quinazolin-4(3H)-one Inter2->Target POCl3 / Base Start2 Anthranilamide + Ethyl Fluoroacetate Start2->Inter2 Condensation

Figure 1: Retrosynthetic strategies. Protocol A avoids highly toxic fluoroacetates by using a late-stage fluorination. Protocol B is shorter but requires handling toxic precursors.

Protocol A: The "Halex" Route (Recommended)

This route is preferred for general medicinal chemistry labs. It builds the scaffold using cheap chloro- precursors and introduces fluorine via nucleophilic substitution before the final aromatization.

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one
  • Concept: Cyclocondensation of anthranilic acid with chloroacetonitrile.

  • Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (1.2 eq), HCl (gas) or dry dioxane/HCl.

Procedure:

  • Dissolve anthranilic acid (13.7 g, 100 mmol) in dry 1,4-dioxane (100 mL).

  • Cool to 0°C and bubble dry

    
     gas through the solution for 30 minutes until saturation.
    
  • Add chloroacetonitrile (7.6 mL, 120 mmol) dropwise.

  • Heat the mixture to reflux (100°C) for 6 hours. A white precipitate will form.

  • Workup: Cool to RT. Pour the mixture into ice water (300 mL). Neutralize carefully with saturated

    
     to pH 7-8.
    
  • Filter the white solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Yield: Expect 75-85%. Mp: >250°C (dec).[2]

Step 2: Halogen Exchange (Halex) to 2-(Fluoromethyl)quinazolin-4(3H)-one
  • Concept:

    
     displacement of the primary alkyl chloride using Potassium Fluoride (KF).
    
  • Critical Insight: Direct fluorination of the final 4-chloro product is impossible because the aromatic Cl is more reactive than the alkyl Cl. Fluorine must be installed at this stage.

Procedure:

  • Suspend 2-(chloromethyl)quinazolin-4(3H)-one (5.0 g, 25.7 mmol) in anhydrous Ethylene Glycol (50 mL) or Sulfolane.

    • Note: High boiling polar solvents are required for KF reactivity.

  • Add Spray-dried Potassium Fluoride (KF, 7.5 g, 128 mmol, 5 eq).

  • Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.

  • Heat to 130°C for 12-18 hours. Monitor by LC-MS (Target Mass: 178.16).

  • Workup: Dilute with water (200 mL) and extract with EtOAc (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Yield: 50-60%.

Step 3: Aromatization to 4-Chloro-2-(fluoromethyl)quinazoline
  • Concept: Deoxychlorination using Vilsmeier-Haack type conditions.

Procedure:

  • Place 2-(fluoromethyl)quinazolin-4(3H)-one (2.0 g, 11.2 mmol) in a round-bottom flask.

  • Add

    
     (10 mL, excess) and 
    
    
    
    -Diisopropylethylamine (DIPEA, 2.0 eq).
    • Why Base? DIPEA acts as an acid scavenger, preventing the degradation of the acid-sensitive

      
       group at high temps.
      
  • Heat to 80°C (Do not reflux vigorously) for 3 hours.

  • Quench (CRITICAL): Evaporate excess

    
     under reduced pressure (rotary evaporator with base trap).
    
  • Dissolve residue in DCM (50 mL) and pour slowly onto a stirred mixture of ice and saturated

    
    .
    
  • Separate phases, dry organic layer (

    
    ), and concentrate.
    
  • Storage: Store the yellow solid under Argon at -20°C. It is hydrolytically unstable.

Protocol B: The Direct Route (High Efficiency)

WARNING: Requires use of Ethyl Fluoroacetate. Only for labs with advanced safety protocols.

One-Pot Cyclization

Procedure:

  • In a pressure tube, combine 2-aminobenzamide (anthranilamide) (1.36 g, 10 mmol) and Ethyl Fluoroacetate (1.59 g, 15 mmol).

  • Add Ethanol (5 mL) and Sodium Ethoxide (21% wt in EtOH, 2 eq).

  • Seal and heat to 110°C for 4 hours.

  • Mechanism: The amide nitrogen attacks the ester, followed by cyclization of the aniline nitrogen onto the amide carbonyl.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 5. The product, 2-(fluoromethyl)quinazolin-4(3H)-one, precipitates.

  • Filter and dry.[3] Proceed immediately to Step 3 of Protocol A for chlorination.

Functionalization: The "Payoff" ( )

The 4-chloro group is highly reactive. Below is the standard protocol for coupling with an amine (e.g., 3-chloro-4-fluoroaniline) to create a kinase inhibitor scaffold.

Procedure:

  • Dissolve 4-chloro-2-(fluoromethyl)quinazoline (1 eq) in Isopropanol (IPA).

  • Add the aniline/amine (1.1 eq).

  • Heat to 80°C for 2 hours.

  • Observation: The product usually precipitates as the HCl salt.

  • Isolation: Filter the solid, wash with cold IPA and ether.

  • Yield: Typically >90%.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Halex (Step 2) KF is "wet" or lattice energy too high.Use spray-dried KF. Add 18-Crown-6. Switch solvent to Sulfolane or NMP.
Defluorination during

Reaction temp too high; Acidic hydrolysis.Lower temp to 70-80°C. Add DIPEA or

-Dimethylaniline to buffer HCl.
Incomplete Chlorination Old

(hydrolyzed).
Distill

before use. Add

(0.5 eq) to boost reactivity.
Product Hydrolysis Aqueous workup too slow/warm.Keep workup at 0°C. Use DCM for extraction immediately.

Reaction Mechanism (DOT Visualization)

Mechanism cluster_SNAr Step 3: Deoxychlorination Mechanism Q_one Quinazolin-4-one (Tautomer) Inter_O O-Phosphorylated Intermediate Q_one->Inter_O Activation POCl3 POCl3 + Base POCl3->Inter_O Product 4-Chloro-quinazoline Inter_O->Product SNAr (Addition-Elimination) Chloride Cl- Chloride->Product Attack at C4

Figure 2: Mechanistic pathway for the conversion of the quinazolinone to the chloro-quinazoline using


. The base facilitates the initial enolization and phosphorylation.

References

  • Li, H. Z., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.

  • Arnott, E. A., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.

  • Nagy, E., & Lepore, S. D. (2017).[4][5] "Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride." Organic Letters, 19(14), 3695–3698. (Demonstrates TBAF utility in heterocycle synthesis).

  • National Oceanic and Atmospheric Administration (NOAA). "Fluoroacetyl Chloride - CAMEO Chemicals." (Safety Data).

  • Karelou, M., et al. (2023).[6] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones." Molecules, 28(23), 7912.[6]

Sources

Application Note: Chemoselective Displacement of Chlorine in 2-(Fluoromethyl)-4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization
Document ID:  AN-QNZ-F02

Executive Summary

This guide details the chemoselective functionalization of 4-chloro-2-(fluoromethyl)quinazoline. The primary challenge in this transformation is displacing the C4-chlorine atom ("the warhead") while preserving the chemically sensitive 2-fluoromethyl moiety.

While the C4-position is highly electrophilic, the C2-fluoromethyl group introduces a risk of side reactions—specifically hydrolysis or defluorination—under harsh basic conditions. This note provides validated protocols for amination and etherification, emphasizing reagent selection to maximize yield and purity.

Strategic Overview: The Reactivity Landscape

The quinazoline core possesses two electrophilic sites, but their reactivity differs significantly, allowing for controlled substitution.

Electrophilic Hierarchy
  • C4-Position (Primary Target): The nitrogen atoms at N1 and N3 withdraw electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). The chlorine atom here is an excellent leaving group.
    
  • C2-Fluoromethyl Group (The "Trap"):

    • Acidity: The methylene protons (

      
      ) are acidified by the adjacent electron-deficient ring and the electronegative fluorine. Strong bases (e.g., 
      
      
      
      ,
      
      
      ) can deprotonate this position, leading to decomposition or polymerization.
    • Substitution Risk: While Fluorine is a poor leaving group in

      
       reactions compared to Chlorine, the benzylic-like nature of the C2 position makes it susceptible to hydrolysis (solvolysis) in aqueous basic media at high temperatures.
      
Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion.

SNAr_Mechanism Start 4-Cl-2-CH2F-Quinazoline Complex Meisenheimer Complex (Tetrahedral Intermediate) Start->Complex Attack at C4 Nu Nucleophile (Nu-H) Nu->Complex Product 4-Nu-2-CH2F-Quinazoline Complex->Product -HCl (Elimination) Side Side Product: Hydrolysis/Defluorination Complex->Side Strong Base / High T

Figure 1: Reaction pathway showing the desired


 route (Green) and potential instability zone (Red).

Reagent Selection Guide

The choice of nucleophile dictates the reaction conditions.

Nucleophile ClassRecommended ReagentsBase / CatalystSolvent SystemRisk Level
Aliphatic Amines Morpholine, Piperazine, AlkylaminesNone (Excess Amine) or DIPEAIPA, EtOH, THFLow
Anilines Substituted AnilinesHCl (cat.) or AcOHIPA, 2-ButanolLow-Medium
Phenols Substituted Phenols

or

DMF, ACN (Anhydrous)High
Thiols Thiophenols, Alkylthiols

DMF, THFMedium
Critical "Do's and Don'ts"
  • DO use Isopropanol (IPA) for aminations. It solubilizes the starting material but often precipitates the product as the HCl salt, driving the reaction to completion.

  • DO use mild carbonate bases (

    
    , 
    
    
    
    ) for oxygen nucleophiles.
  • DON'T use strong alkoxides (

    
    , 
    
    
    
    ) or hydrides (
    
    
    ) unless absolutely necessary. These will attack the C2-fluoromethyl protons.
  • DON'T use aqueous hydroxide (

    
    ) at reflux; this hydrolyzes the C4-Cl to a C4-OH (quinazolinone) and destroys the C2-CH2F group.
    

Experimental Protocols

Protocol A: Amination with Aliphatic Amines (Standard)

Best for: Piperidine, Morpholine, N-methyl piperazine, primary alkyl amines.

Rationale: Aliphatic amines are strong nucleophiles. The reaction is exothermic and often requires no external base if 2 equivalents of amine are used (one acts as the nucleophile, the other scavenges HCl).

  • Setup: Charge a round-bottom flask with 4-chloro-2-(fluoromethyl)quinazoline (1.0 equiv).

  • Solvent: Add Isopropanol (IPA) [0.2 M concentration].

  • Addition: Add the Amine (1.1 equiv) and DIPEA (1.2 equiv) dropwise at room temperature.

    • Note: If the amine is cheap, simply use 2.5 equiv of the amine and omit DIPEA.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Monitor: TLC (Hexane/EtOAc) usually shows rapid conversion.

  • Workup:

    • Scenario 1 (Precipitate): If product precipitates, filter, wash with cold IPA, then Hexane.

    • Scenario 2 (Solution): Concentrate in vacuo, redissolve in DCM, wash with water, dry over

      
      , and concentrate.
      
Protocol B: Anilination (Acid-Catalyzed)

Best for: Electron-deficient anilines or sterically hindered aromatic amines.

Rationale: Anilines are weaker nucleophiles. Acid catalysis protonates the N3-nitrogen of the quinazoline, making the C4 carbon significantly more electrophilic.

  • Setup: Dissolve 4-chloro-2-(fluoromethyl)quinazoline (1.0 equiv) and Aniline derivative (1.0 equiv) in 2-Butanol or Isopropanol .

  • Catalyst: Add 4M HCl in Dioxane (0.1 equiv) or glacial Acetic Acid (1.0 equiv).

  • Reaction: Heat to Reflux (

    
    )  for 2–6 hours.
    
  • Observation: The product often crashes out as the hydrochloride salt.

  • Workup: Cool to room temperature. Filter the solid. Wash with

    
    .
    
    • Free Base Conversion: Partition the solid between EtOAc and saturated

      
      . Separate organic layer, dry, and concentrate.
      
Protocol C: Etherification (Phenols)

Best for: Creating ether linkages. Requires strict control to prevent C2-degradation.

Rationale: Phenols are poor nucleophiles until deprotonated. However, the resulting phenoxide is basic. We use anhydrous conditions and mild carbonate bases to favor


 over side reactions.
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvent: Add Anhydrous DMF or Acetonitrile .

  • Reagents: Add Phenol (1.1 equiv) and Cesium Carbonate (

    
    )  (1.5 equiv). Stir for 15 min to generate the phenoxide in situ.
    
  • Addition: Add 4-chloro-2-(fluoromethyl)quinazoline (1.0 equiv).

  • Reaction: Heat to

    
     . Do not exceed 
    
    
    
    .
  • Workup: Pour mixture into ice-water. Extract with EtOAc (

    
    ). Wash organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF.

Workflow Decision Tree

Decision_Tree Input Select Nucleophile Aliphatic Aliphatic Amine (Primary/Secondary) Input->Aliphatic Aromatic Aniline (Aromatic Amine) Input->Aromatic Oxygen Phenol / Alcohol Input->Oxygen Cond_Ali Solvent: IPA Base: DIPEA (or excess amine) Temp: RT Aliphatic->Cond_Ali Cond_Aro Solvent: 2-Butanol Catalyst: HCl or AcOH Temp: Reflux Aromatic->Cond_Aro Cond_Oxy Solvent: Anhydrous DMF Base: K2CO3 or Cs2CO3 Temp: 60-80°C *Strictly Anhydrous* Oxygen->Cond_Oxy

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile type.

Troubleshooting & Optimization

SymptomProbable CauseSolution
Low Yield (Amination) Incomplete conversion due to HCl buildup.Add an auxiliary base (TEA, DIPEA) to scavenge acid.
Product is an Oil Common with aliphatic side chains.Convert to HCl salt by adding 4M HCl/Dioxane, or purify via column chromatography (DCM/MeOH).
Defluorination (Side Product) Base was too strong or Temp too high.Switch from NaH to

. Lower temperature to

. Ensure anhydrous solvents.
Hydrolysis (Quinazolinone) Water present in solvent.Use anhydrous solvents. Avoid hygroscopic bases like NaOH/KOH.

References

  • General Reactivity of 4-Chloroquinazolines: Mhaske, S. B., & Argade, N. P. (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Protocol for Anilination (Microwave & Thermal): Lefoix, M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 17, 2969–2976.

  • Synthesis of 2-substituted Quinazolines: Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9473-9485.[3] (Provides analogous stability data for halomethyl groups).

  • SNAr Mechanism & Regioselectivity: Sánchez, P., et al. (2018). Nucleophilic aromatic substitution of 4-chloroquinazoline: Experimental and theoretical study. Journal of Molecular Structure, 1157, 548-556.

Sources

Application Note: Strategic Functionalization and Synthesis of the 2-Fluoromethyl Group in Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoromethyl (–CH₂F) moiety represents a critical yet underutilized bioisostere in quinazoline-based drug discovery. While the trifluoromethyl (–CF₃) group is ubiquitous for metabolic blocking, the monofluoromethyl group offers a unique intermediate polarity profile and a distinct dipole vector that can enhance binding affinity in kinase pockets (e.g., EGFR, VEGFR).

However, the "functionalization" of this group presents a dichotomy: it is a high-value target for synthesis but poses significant stability challenges compared to its non-fluorinated (–CH₃) or poly-fluorinated (–CF₃) analogs. This guide provides an authoritative workflow for installing the 2-fluoromethyl group (functionalizing the quinazoline core) and managing its intrinsic reactivity (chemical and metabolic stability).

Strategic Importance: The Fluorine Effect

Before detailing protocols, it is vital to understand why this functionalization is pursued and the physicochemical consequences of the C–F bond insertion.

Bioisosteric Comparison

The introduction of a single fluorine atom at the benzylic 2-position alters the electronic landscape of the quinazoline ring without imposing the steric bulk of a –CF₃ group.

PropertyMethyl (–CH₃)Monofluoromethyl (–CH₂F)Trifluoromethyl (–CF₃)
Van der Waals Radius ~2.0 Å~2.15 Å (minimal expansion)~2.7 Å (bulky)
Electronic Effect Weak Donor (+I)Inductive Withdrawal (-I)Strong Withdrawal (-I)
Lipophilicity (

)
0.56~0.3 – 0.50.88
Metabolic Fate Benzylic OxidationDefluorination / Oxidation Generally Stable
pKa Influence NeutralLowers pKa of N1/N3Significantly lowers pKa
The "Dark Side": Stability Risks

Unlike the chemically inert –CF₃ group, the –CH₂F group on a π-deficient heterocycle like quinazoline is susceptible to:

  • Solvolysis: The C–F bond can undergo SN2 displacement, particularly if the quinazoline nitrogen (N1) assists in leaving group departure.

  • Metabolic Defluorination: CYP450 enzymes can hydroxylate the C–H bond adjacent to fluorine, leading to spontaneous elimination of HF and formation of the aldehyde (2-formylquinazoline).

Synthetic Pathways (Functionalization Workflows)

We categorize the functionalization into two primary streams: De Novo Cyclization (building the ring with F already in place) and Late-Stage Nucleophilic Fluorination (converting a precursor).

Decision Tree for Synthesis

SynthesisDecision Start Target: 2-Fluoromethylquinazoline Subst Is the Quinazoline Core already synthesized? Start->Subst DeNovo Route A: De Novo Cyclization Subst->DeNovo No CoreExists Does it have a 2-Methyl or 2-Chloromethyl group? Subst->CoreExists Yes Reagent1 Reagent: Fluoroacetyl Chloride or Ethyl Fluoroacetate DeNovo->Reagent1 Radical Route C: Radical C-H Fluorination (Selectfluor/Ag+) CoreExists->Radical 2-Methyl (Low Yield/Selectivity) Halex Route B: Nucleophilic Substitution (Halex Reaction) CoreExists->Halex 2-Chloromethyl (Preferred) Conditions Conditions: CsF, 18-Crown-6, Anhydrous t-BuOH or MeCN Halex->Conditions

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on starting material availability.

Detailed Experimental Protocols

Protocol A: The "Halex" Reaction (Nucleophilic Fluorination)

This is the most robust method for functionalizing an existing quinazoline scaffold. It relies on converting a 2-chloromethyl precursor (easily made from 2-aminobenzylamine + chloroacetyl chloride) into the 2-fluoromethyl derivative.

Mechanism: SN2 substitution. Critical Factor: The "Naked Fluoride" effect.[1] Fluoride is a poor nucleophile when hydrated. Anhydrous conditions and phase transfer catalysts are non-negotiable.

Materials:
  • Substrate: 2-(Chloromethyl)quinazoline derivative (1.0 equiv)

  • Fluorine Source: Cesium Fluoride (CsF) (3.0 – 5.0 equiv)

  • Additive: 18-Crown-6 (0.1 – 0.5 equiv) or Tetrabutylammonium fluoride (TBAF) (anhydrous)

  • Solvent: Anhydrous Acetonitrile (MeCN) or tert-Butanol (t-BuOH)

Step-by-Step Procedure:
  • Drying (Crucial): Dry CsF in a vacuum oven at 150°C for 4 hours prior to use. Even trace water will quench the reaction or lead to hydroxymethyl byproducts.

  • Solvation: In a flame-dried reaction vial under Argon, dissolve the 2-chloromethylquinazoline (1 mmol) and 18-crown-6 (0.1 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add the dried CsF (3 mmol) in one portion.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: The product (–CH₂F) often runs very close to the starting material (–CH₂Cl) on silica. LC-MS is preferred.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove insoluble salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

    • Warning: Avoid acidic modifiers (TFA) in the mobile phase, as the 2-CH₂F group can be acid-labile during concentration.

Protocol B: De Novo Cyclization (Fluoroacetate Method)

Ideal for large-scale synthesis where the quinazoline core is built from scratch.

Materials:
  • Substrate: 2-Aminobenzylamine (or 2-aminobenzamide for quinazolinones)

  • Reagent: Ethyl fluoroacetate (1.2 equiv)

  • Catalyst: Acetic acid (catalytic) or molecular iodine (if oxidative cyclization is needed)

Step-by-Step Procedure:
  • Condensation: Dissolve 2-aminobenzylamine (5 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl fluoroacetate (6 mmol) dropwise.

  • Cyclization: Reflux the mixture for 16 hours.

  • Oxidation (If starting from amine): If the intermediate is a dihydroquinazoline, add DDQ (1.1 equiv) or MnO₂ to aromatize the system.

  • Isolation: Evaporate solvent. Neutralize with saturated NaHCO₃. Extract with DCM.

Stability & Reactivity Profiling (The "Expertise" Pillar)

The 2-fluoromethyl group is not a "set and forget" substituent. Its stability must be validated early in the drug discovery cascade.

Hydrolytic Stability Assay

The electron-deficient quinazoline ring makes the benzylic carbon electrophilic. In aqueous media (especially at pH < 5), the fluorine can be displaced by water.

Test Protocol:

  • Dissolve compound (10 µM) in DMSO.

  • Dilute into PBS (pH 7.4) and Acetate Buffer (pH 4.0).

  • Incubate at 37°C.

  • Readout: Monitor by LC-MS at t=0, 4h, 24h. Look for the +16 mass shift (Cl -> OH is not relevant here, but F -> OH is M-18+17 = M-1). Correction: F (mass 19) to OH (mass 17) results in M-2 shift.

Metabolic Liability (The "Soft Spot")

The C–H bonds in the –CH₂F group are activated for hydrogen atom transfer (HAT) by CYP450s.

Metabolism Comp 2-CH2F-Quinazoline Radical C-Centered Radical (Stabilized by Aryl & F) Comp->Radical CYP450 (HAT) Gem Gem-Fluorohydrin (Unstable Intermediate) Radical->Gem OH Rebound Aldehyde 2-Formylquinazoline (Toxic Metabolite) Gem->Aldehyde -HF (Spontaneous) Fluoride Release of F- Gem->Fluoride

Figure 2: Metabolic degradation pathway of the 2-fluoromethyl group leading to defluorination.

Mitigation Strategy: If metabolic instability is observed, consider:

  • Deuteration: Synthesis of –CD₂F (Deuterated fluoromethyl) to exploit the Kinetic Isotope Effect (KIE).

  • Difluorination: Moving to –CF₂H often improves metabolic stability while retaining H-bond donor capability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Halex) Wet CsF or Solvent.Re-dry CsF at 150°C/vacuum. Use molecular sieves in MeCN.
Hydrolysis Product (–CH₂OH) Presence of water during reaction or workup.Ensure strict anhydrous conditions. Avoid aqueous acidic workups.
Incomplete Conversion Fluoride "caging".Increase 18-crown-6 loading or switch to TBAF in t-BuOH (Kim's conditions).
Elimination to Alkene Basicity of F⁻ is too high.This is rare for methyl groups but possible if alkyl chains are present. Lower temperature.

References

  • Nucleophilic Fluorination Mechanisms

    • Sun, H., & DiMagno, S. G. (2005).[2] Anhydrous Tetrabutylammonium Fluoride.[2] Journal of the American Chemical Society. [Link]

  • Halex Reaction on Heterocycles: Adams, H., et al. (2010). Nucleophilic Substitution of 2-Chloromethylquinazolines. Tetrahedron. (General reference for heterocycle reactivity).
  • Metabolic Stability of Fluorine Groups

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • The "Dark Side" of Fluorine (Stability)

    • Kyeremateng, S. O., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • General Quinazoline Synthesis

    • Organic Chemistry Portal. Synthesis of Quinazolines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-(fluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with 4-Chloro-2-(fluoromethyl)quinazoline , you are likely dealing with a highly reactive electrophile intended for SNAr substitutions (e.g., kinase inhibitor synthesis).

The Core Challenge: The very reactivity that makes this molecule useful (the C4-Cl bond) makes it the source of your purification headaches. The 4-chloroquinazoline core is notoriously prone to hydrolytic reversion back to the starting quinazolinone. Furthermore, the fluoromethyl group introduces a unique susceptibility to halogen exchange under the harsh acidic conditions of POCl₃ chlorination.

This guide moves beyond standard protocols to address the causality of impurity formation and provides self-validating purification strategies.

Module 1: Diagnostic Triage (Know Your Enemy)

Q: My LC-MS shows a dominant peak at M-18 relative to my product, or M+20. What is happening?

A: You are likely seeing the Hydrolysis Product (Starting Material). The 4-chloroquinazoline (Target) reacts with ambient moisture to revert to 2-(fluoromethyl)quinazolin-4(3H)-one .

  • Mass Shift: The conversion of -Cl (Mass ~35) to -OH (Mass ~17) results in a net loss of ~18 amu (depending on ionization, usually observed as the [M+H]+ of the quinazolinone).

  • Retention Time: The quinazolinone is significantly more polar (hydrogen bond donor) and will elute earlier on Reverse Phase (C18) and later on Normal Phase (Silica) compared to the 4-chloro product.

Q: I see a small impurity at M+16. Is this an oxidation?

A: In this specific synthesis, it is more likely the 2-(Chloromethyl) Analog . If you utilized harsh conditions (refluxing POCl₃ > 4 hours), the fluoride at the 2-position can undergo halogen exchange with chloride.

  • Mechanism: Acid-catalyzed nucleophilic substitution at the benzylic-like carbon.

  • Diagnostic: Check the isotope pattern. The target (1 Cl) has a 3:1 ratio. The impurity (2 Cl) will have a distinct 9:6:1 pattern (M, M+2, M+4).

Module 2: The Hydrolysis Headache (Troubleshooting)

Q: The product was pure by TLC, but after column chromatography, it contains 20% starting material. Why?

A: This is "On-Column Hydrolysis." Silica gel is slightly acidic and retains water. As your 4-chloroquinazoline moves through the column, the acidic surface catalyzes the hydrolysis of the C-Cl bond.

Corrective Protocol: The "Neutralized Flash" Technique

  • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et₃N) .

  • Eluent Modification: Add 0.5% Et₃N to your mobile phase (e.g., Hexane/EtOAc + 0.5% Et₃N).

  • Speed: Run the column fast. Do not let the compound sit on the silica.

Q: My product turns into a solid precipitate during the aqueous quench, but it's sticky. How do I fix this?

A: You are trapping Phosphoryl Intermediates . The reaction with POCl₃ proceeds via a phosphorodichloridate intermediate. If you quench too fast or into cold water without sufficient agitation, these sticky intermediates precipitate before hydrolyzing to the desired chloride.

The "Controlled Quench" Protocol:

  • Pour the reaction mixture slowly into vigorously stirred ice water containing NaHCO₃ (pH buffer).

  • Critical Step: Stir the aqueous slurry for 20–30 minutes after addition. This ensures the labile P-O bonds in the intermediate hydrolyze fully, releasing the clean solid product.

Module 3: Visualization of Impurity Pathways

The following logic map details the genesis of the three primary impurities: Hydrolysis (Reversion), Halogen Exchange (Defluorination), and Dimerization.

G SM Starting Material 2-(Fluoromethyl)quinazolin-4(3H)-one Inter Intermediate Phosphorodichloridate Species SM->Inter Phosphorylation Imp_Cl IMPURITY B (Minor) 2-(Chloromethyl) Analog (F -> Cl Exchange) SM->Imp_Cl Prolonged Reflux Excess HCl POCl3 Reagent: POCl3 (Reflux) Target TARGET PRODUCT 4-Chloro-2-(fluoromethyl)quinazoline Inter->Target Cl- Substitution (Desired Path) Imp_Dimer IMPURITY C (Trace) Quinazoline Dimer Inter->Imp_Dimer Rxn with unreacted SM Imp_Hydro IMPURITY A (Major) Hydrolysis Product (Reversion to SM) Target->Imp_Hydro Moisture/Acidic Silica (Post-Rxn Degradation) Target->Imp_Cl Exchange

Figure 1: Reaction pathway analysis showing the genesis of critical impurities. Note that Impurity A is often generated post-synthesis due to poor handling.

Module 4: Purification Strategies (Protocols)

Strategy A: The "Crash and Wash" (Preferred)

Best for: Large scale (>1g), high purity requirements.

This method relies on the solubility differential between the product (lipophilic) and the impurities (polar salts/acids).

StepActionTechnical Rationale
1 Concentrate Remove excess POCl₃ via rotary evaporation (use a base trap!). Residual POCl₃ creates HCl during quench, degrading the product.
2 Azeotrope Add Toluene and evaporate twice. Removes traces of POCl₃ that are trapped in the oil.
3 Quench Drip residue into Ice/Sat. NaHCO₃ (pH ~8).
4 Precipitate A solid should form.[1] Filter immediately.
5 The Wash Wash cake with cold water (removes salts) followed by cold n-Hexane (removes non-polar dimers).
6 Drying Vacuum dry over P₂O₅. Do not use heat (>40°C) as it accelerates lattice hydrolysis.
Strategy B: Rapid Chromatography (Rescue)

Best for: Small scale (<500mg) or if the precipitate is sticky.

System: Flash Chromatography (Normal Phase) Stationary Phase: Silica Gel (Neutralized)

Gradient Table:

Time (CV) % Solvent A (Hexane + 1% Et₃N) % Solvent B (EtOAc) Phase Description
0–1 100% 0% Column Equilibration (Basic)
1–3 95% 5% Elution of non-polar impurities
3–10 95% -> 80% 5% -> 20% Product Elution (Sharp Peak)

| 10–12 | 50% | 50% | Elution of Hydrolysis Product (Discard) |

Note: The product usually elutes very early (low polarity). Do not push to high polarity solvents.

Module 5: Storage & Stability

Q: Can I store the purified chloride for later use?

A: Only if strictly controlled. 4-chloroquinazolines are shelf-unstable .

  • Best Practice: Use immediately in the next step (SNAr).

  • If Storage is Mandatory: Store under Argon at -20°C.

  • Dessication: Store in a sealed vial inside a secondary jar containing Drierite or P₂O₅. Even atmospheric moisture in a freezer can cause surface hydrolysis over weeks.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines

    • Detailed kinetics of POCl₃ chlorination and the formation of phosphorylated intermediates.[2]

    • Source:

  • Halogen Exchange in Heterocycles

    • Discussion on the stability of fluorinated alkyl groups on heteroarom
    • Source:

  • General Purification of Moisture Sensitive Heterocycles

    • Strategies for handling hydrolytically unstable intermedi
    • Source:

Sources

Troubleshooting low reactivity of 4-chloro-quinazolines in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, ensuring your experiments are built on a solid mechanistic foundation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing no reaction with my 4-chloro-quinazoline. What are the most common reasons for failure?

Low or no reactivity in SNAr reactions with 4-chloro-quinazolines typically stems from one or more of three key areas:

  • Insufficient Electrophilicity of the Quinazoline: The quinazoline ring system is inherently electron-deficient, which activates the C4 position to nucleophilic attack. However, the presence of electron-donating groups (EDGs) on the ring can counteract this effect, reducing the electrophilicity of the reaction center.

  • Low Nucleophilicity of the Attacking Species: The reaction rate is directly proportional to the strength of the nucleophile. Weakly nucleophilic species, such as electron-poor anilines or sterically hindered amines, may require more forcing conditions or specific activation to react efficiently.[1][2]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and the choice of base are critical. An inappropriate solvent can fail to stabilize the charged intermediate, while incorrect base selection may not sufficiently deprotonate the nucleophile or neutralize the HCl generated.

Q2: How do the nitrogen atoms in the quinazoline ring influence the reaction?

The two nitrogen atoms in the pyrimidine portion of the quinazoline scaffold are fundamental to its reactivity. They are strongly electron-withdrawing, functioning like "built-in" activating groups.[3] This polarization reduces electron density across the ring system, making the carbon atoms, particularly C4 and C2, more electrophilic and susceptible to nucleophilic attack. This is a key reason why heteroaromatic chlorides are often more reactive in SNAr than their carbocyclic analogs like chlorobenzene.[4] Furthermore, protonation or Lewis acid coordination at these nitrogen atoms can dramatically enhance the ring's electrophilicity, a useful strategy for activating sluggish substrates.[5][6]

Q3: My quinazoline has other substituents. How do they affect the reaction rate at C4?

Substituents on the benzo portion of the quinazoline ring can significantly modulate reactivity through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) enhance the reaction rate.[7][8] They further decrease electron density on the ring, which helps to stabilize the negative charge of the intermediate Meisenheimer complex—the rate-determining step of the reaction.[9]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups can slow the reaction down by increasing electron density on the ring, which destabilizes the Meisenheimer complex.[10]

Q4: Is a base always necessary? Which one should I select?

A base is typically required unless the nucleophile is used in large excess.[11] The base serves two primary purposes:

  • Deprotonate the Nucleophile: For nucleophiles like phenols or some amines, a base is needed to generate the more reactive anionic form (e.g., phenoxide).

  • Scavenge HCl: The reaction produces one equivalent of HCl, which can protonate the nucleophile or the product, shutting down the reaction. A base neutralizes this acid.

The choice of base is critical and depends on the nucleophile's pKa.

Base TypeExamplesWhen to Use
Weak Inorganic K₂CO₃, Cs₂CO₃With moderately acidic nucleophiles (e.g., phenols) or as an acid scavenger for amine nucleophiles.
Tertiary Amines Et₃N, DIPEACommon acid scavengers that are generally non-nucleophilic.
Strong Bases NaH, KHMDS, Kt-BuOFor deprotonating weakly acidic nucleophiles like alcohols or hindered amines before adding the quinazoline.[4]

In-Depth Troubleshooting Guide

Problem: No Reaction or Very Low Conversion

This is the most common issue. A systematic approach is required to identify the root cause.

G Start Reaction Failed: No or Low Conversion Check_Ephile Is the Quinazoline Electron-Rich (has EDGs)? Start->Check_Ephile Check_Nuphile Is the Nucleophile Weak or Hindered? Check_Ephile->Check_Nuphile No Activate_Ephile Strategy: Activate Electrophile Check_Ephile->Activate_Ephile Yes Check_Cond Are Conditions Forcing Enough? Check_Nuphile->Check_Cond No Activate_Nuphile Strategy: Activate Nucleophile Check_Nuphile->Activate_Nuphile Yes Modify_Cond Strategy: Modify Conditions Check_Cond->Modify_Cond No Sol_Ephile1 Increase Temperature / Use Microwave Activate_Ephile->Sol_Ephile1 Sol_Ephile2 Add Protic/Lewis Acid Catalyst Activate_Ephile->Sol_Ephile2 Sol_Nuphile1 Pre-deprotonate with Strong Base (NaH, KHMDS) Activate_Nuphile->Sol_Nuphile1 Sol_Nuphile2 Switch to more polar aprotic solvent (DMSO) Activate_Nuphile->Sol_Nuphile2 Sol_Cond1 Increase Temperature Modify_Cond->Sol_Cond1 Sol_Cond2 Switch to Higher Boiling Point Solvent Modify_Cond->Sol_Cond2

Caption: Troubleshooting Decision Workflow for Failed SNAr Reactions.

If your 4-chloro-quinazoline substrate is decorated with electron-donating groups, or if it is simply unactivated, its inherent reactivity may be too low.

  • Solution 1.1: Increase Thermal Energy The simplest approach is to increase the reaction temperature. If refluxing in a solvent like THF or ethanol is ineffective, switching to a higher-boiling solvent such as n-butanol, DMF, or DMSO is a logical next step.[5][12]

    Protocol: Microwave-Assisted SNAr for Sluggish Reactions Microwave irradiation is highly effective at accelerating these reactions, often reducing times from hours to minutes.[1]

    • Combine the 4-chloro-quinazoline (1.0 equiv), amine nucleophile (1.2-1.5 equiv), and base (e.g., DIPEA, 2.0 equiv) in a microwave-safe vial.

    • Add a suitable solvent, such as a THF/water mixture (1:1) or ethanol.[1]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a set temperature (e.g., 120-150 °C) for 10-40 minutes.

    • Monitor the reaction by LC-MS or TLC to determine completion.

  • Solution 1.2: Catalytic Activation of the Electrophile For particularly challenging substrates, catalytic activation can be employed.

    • Protic/Lewis Acid Catalysis: Adding a catalytic amount of a protic acid (like HCl) or a Lewis acid can protonate or coordinate to one of the ring nitrogens. This places a formal positive charge on the heterocyclic system, significantly increasing its electrophilicity and making it more susceptible to attack.[5][6][13]

    • Metal Catalysis: While distinct from Buchwald-Hartwig amination, certain metal complexes (e.g., Ruthenium-based) can coordinate to the aromatic ring in a π-complex.[13][14] This coordination withdraws electron density and activates the ring towards SNAr, providing an alternative pathway for unactivated aryl chlorides.[14]

If your nucleophile is weak (e.g., an aniline with electron-withdrawing groups) or sterically bulky, it may not be reactive enough.

  • Solution 2.1: Pre-deprotonation of the Nucleophile Forcing the formation of the more potent anionic nucleophile can dramatically increase the reaction rate. This is essential for alcohols and phenols and highly effective for many N-H nucleophiles.

    Protocol: Pre-deprotonation with Sodium Hydride

    • To a stirred solution of the nucleophile (1.1 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

    • Once gas evolution ceases, add a solution of the 4-chloro-quinazoline (1.0 equiv) in the same solvent dropwise.

    • Heat the reaction as necessary and monitor for completion.

  • Solution 2.2: Optimize the Solvent The solvent's ability to stabilize the charged Meisenheimer complex is crucial.

    G cluster_0 SNAr Mechanism Substrates 4-Chloro-quinazoline + Nucleophile TS Meisenheimer Complex (Rate-Determining Step) [Negative Charge Delocalized] Substrates->TS Attack Product Substituted Quinazoline TS->Product Elimination of Cl-

    Caption: The SNAr mechanism proceeds via a charged intermediate.

    Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices as they can stabilize this charged intermediate through dipole-dipole interactions without solvating and deactivating the anionic nucleophile.[4] If you are using a less polar solvent like THF or Dioxane and seeing poor results, switching to DMSO is a highly recommended troubleshooting step.[12]

Problem: Multiple Unidentified Products and Low Yield

A messy reaction indicates side reactions or degradation are occurring.

  • Reaction with Solvent/Base: Strong bases like NaOH or KOH can sometimes act as nucleophiles themselves (hydrolysis) or promote side reactions, especially at high temperatures. Similarly, amine-based solvents or bases could potentially compete with your primary nucleophile.

    • Solution: Switch to a non-nucleophilic base like K₂CO₃ or an organic base like DIPEA. Ensure your solvent is inert (e.g., DMSO instead of an alcohol if the desired nucleophile is an amine).

  • Highly functionalized quinazolines or products may be unstable under prolonged heating or strongly basic/acidic conditions.

    • Solution: Try running the reaction at a lower temperature for a longer duration. If using a strong base for deprotonation, ensure the temperature is kept low during this step. Using microwave heating can be beneficial here, as the short reaction times can minimize the formation of degradation byproducts.[1]

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]

  • Alarcón-Espósito, J., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Journal of Molecular Liquids.
  • Organic Chemistry Portal. (n.d.). SNAr (Cl) - Common Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. Retrieved from [Link]

  • Senaweera, S. M., & Weaver, J. D. (2017). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Organic Letters, 19(18), 4944–4947.
  • Filo. (n.d.). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499.
  • Bennett, C. S., & Mahmud, T. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885.
  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 245–255.
  • da Silva, A. B. F., et al. (2022). Recent advances in selective functionalization of the quinazoline scaffold. RSC Advances, 12(13), 7769–7795.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499.
  • Isherwood, M., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Synthesis, 47(11), 1599–1610.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Sallé, M., et al. (2020). Electron‐Withdrawing Substituted Quinazoline Push‐Pull Chromophores: Synthesis, Electrochemical, Photophysical and Second‐Order Nonlinear Optical Properties. ChemistryOpen, 9(8), 842–853.
  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 711158.
  • Boufroura, H., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(11), 3321.
  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ellman, J. A., & Bergman, R. G. (2013). Catalytic SNAr of unactivated aryl chlorides.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Semantic Scholar. (n.d.). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]

  • Gryko, D. T., & Tasior, M. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(43), 6725–6744.
  • den Hertog, H. J., & van der Plas, H. C. (1979). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Angewandte Chemie International Edition in English, 18(11), 823–832.
  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • Leah4sci. (2021). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022).
  • Chen, J., et al. (2019).
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Organic Reaction Mechanisms. (n.d.). 2 - Reaction Examples. Retrieved from [Link]

  • Chen, C.-H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1146.
  • Gazvoda, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7780.
  • Vantourout, J. C., et al. (2022).

Sources

Removing regioisomeric impurities from quinazoline reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and removal of regioisomeric impurities during quinazoline synthesis. Here, you will find practical troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are regioisomers and why are they a common problem in quinazoline synthesis?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on a core structure. In quinazoline synthesis, their formation is a frequent challenge, particularly in classical methods like the Friedländer or Niementowski syntheses.[1][2] This issue arises when an asymmetrical starting material offers multiple reactive sites for cyclization, leading to a mixture of products. For instance, the reaction of an unsymmetrical 2-aminoaryl ketone in a Friedländer synthesis can lead to two different quinoline products, and similar regioselectivity issues can occur in quinazoline syntheses.[2][3] The specific reaction conditions, such as temperature, catalyst, and solvent, can significantly influence the ratio of the resulting regioisomers.[1][4]

Q2: How can I identify if my reaction has produced a mixture of regioisomers?

A: The most reliable methods for identifying regioisomeric impurities are spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of more signals than expected for a single isomer is a strong indicator of a mixture. Advanced 2D NMR techniques like NOESY and HMBC can help in definitively assigning the structure of each isomer.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating and quantifying the components of a reaction mixture.[5] Different regioisomers will often have distinct retention times, and the mass spectrometer can confirm that they share the same mass-to-charge ratio.

  • Thin-Layer Chromatography (TLC): A quick and simple method to get an initial indication of a mixture is TLC. If you observe multiple spots that are close together, it could suggest the presence of isomers. Experimenting with different solvent systems can help improve separation.[6]

Q3: Can I control the regioselectivity of my quinazoline synthesis to favor one isomer?

A: Yes, controlling regioselectivity is a key aspect of optimizing your synthesis. Several strategies can be employed:

  • Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and solvent can have a significant impact.[4] For instance, lower temperatures might favor the thermodynamically more stable isomer, while higher temperatures could lead to a mixture.

  • Catalyst Selection: The choice of catalyst, whether acidic, basic, or a transition metal, can direct the reaction towards a specific pathway.[2][4] Lewis acids, for example, are often used to catalyze Friedländer-type reactions and can influence the regiochemical outcome.[7]

  • Directing Groups: Introducing a directing group on one of the reactants can sterically or electronically favor one reaction site over another.

  • Microwave-Assisted Synthesis: This technique has been shown to improve yields and, in some cases, selectivity by providing rapid and uniform heating.[8][9]

Section 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter.

Issue 1: My reaction produced a nearly 1:1 mixture of regioisomers that are difficult to separate by standard column chromatography.

This is a common and frustrating challenge. When isomers have very similar polarities, they co-elute during chromatography. Here’s a systematic approach to tackle this problem.

Root Cause Analysis:

The similar polarity of regioisomers often stems from their nearly identical functional groups and overall molecular shape. This makes differentiation by standard silica or alumina chromatography challenging.

Workflow for Resolution:

Caption: Troubleshooting workflow for separating challenging regioisomers.

Detailed Protocols:

Protocol 1: Advanced Chromatographic Techniques

If standard column chromatography fails, more specialized techniques may be necessary.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers much higher resolution than standard column chromatography.[10]

    • Analytical Method Development: Start by developing a separation method on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl, Cyano) and mobile phases.

    • Scale-Up: Once a good separation is achieved, scale up the method to a preparative HPLC system.

    • Fraction Collection: Collect the fractions corresponding to each isomer peak.

    • Solvent Removal: Remove the solvent under reduced pressure to obtain the pure isomers.

  • Supercritical Fluid Chromatography (SFC): An excellent alternative for separating isomers, often providing faster separations and using less organic solvent than HPLC.

Protocol 2: Fractional Crystallization

This classical technique exploits small differences in the solubility of isomers.

  • Solvent Screening: Dissolve a small amount of the isomeric mixture in various solvents at an elevated temperature to find a solvent in which the compound is sparingly soluble at room temperature.

  • Dissolution: Dissolve the bulk of the mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Analysis: Analyze the crystals and the mother liquor by TLC or HPLC to determine the purity. Repeat the process if necessary.

Protocol 3: Chemical Derivatization

This involves temporarily converting the isomers into derivatives that have more distinct physical properties.

  • Select a Derivatizing Agent: Choose a reagent that reacts with a common functional group on the isomers to create derivatives with significantly different properties (e.g., polarity, crystallinity).

  • Reaction: Perform the derivatization reaction.

  • Separation: Separate the resulting derivatives using standard chromatography or crystallization.

  • Cleavage: Remove the derivatizing group to regenerate the pure, separated isomers.

Issue 2: The Niementowski or Friedländer synthesis I am using is known for poor regioselectivity. How can I optimize the reaction to favor my desired product?

Controlling the outcome of these classical reactions is key to an efficient synthesis.

Root Cause Analysis:

Poor regioselectivity in these reactions is often due to a small energy difference between the transition states leading to the different isomers.[1][2] High reaction temperatures can provide enough energy to overcome both barriers, leading to a mixture.[1]

Optimization Strategy Diagram:

G cluster_0 Reaction Parameter Optimization cluster_1 Substrate Modification A Initial Reaction Conditions (Poor Selectivity) B Lower Temperature A->B C Screen Catalysts (Lewis/Brønsted Acids) A->C D Change Solvent A->D E Microwave Irradiation A->E H Optimized Reaction (Improved Selectivity) B->H C->H D->H E->H F Introduce Steric Hindrance (Blocking Group) F->H G Alter Electronics (EWG/EDG) G->H

Caption: Strategies for improving regioselectivity in quinazoline synthesis.

Experimental Protocol: Optimizing Reaction Temperature [1]
  • Parallel Reactions: Set up a series of small-scale reactions in parallel.

  • Variable Temperature: Run each reaction at a different temperature (e.g., in 10-20°C increments below your original temperature).

  • Consistent Parameters: Keep all other parameters (reactant concentrations, solvent, reaction time) constant.

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture by a quantitative method like HPLC or ¹H NMR with an internal standard to determine the isomer ratio.

  • Identify Optimum: Select the temperature that provides the best balance of reaction rate and regioselectivity.

Comparative Data on Purification Techniques

The following table provides a general comparison of the effectiveness of different purification techniques for separating regioisomeric quinazoline derivatives.

Purification TechniqueResolutionScalabilityCostSpeed
Standard Column Chromatography Low to MediumHighLowMedium
Preparative HPLC HighLow to MediumHighSlow
Supercritical Fluid Chromatography (SFC) HighMediumHighFast
Fractional Crystallization VariableHighLowSlow
Chemical Derivatization High (Post-Separation)MediumMediumSlow

Section 3: Final Recommendations

Successfully removing regioisomeric impurities from quinazoline reaction mixtures requires a multi-faceted approach.

  • Prioritize Prevention: The most effective strategy is to optimize the reaction conditions to prevent the formation of impurities in the first place.

  • Systematic Troubleshooting: When faced with a mixture, employ a systematic approach to purification, starting with the simplest and most cost-effective methods like TLC solvent screening and fractional crystallization.

  • Leverage Modern Technology: Do not hesitate to use more advanced techniques like preparative HPLC or SFC when necessary, as they can save significant time and resources in the long run.

  • Thorough Characterization: Always confirm the structure and purity of your final product using a combination of analytical techniques to ensure data integrity.

By applying these principles and protocols, you can effectively navigate the challenges of regioisomeric impurities in your quinazoline synthesis endeavors.

References
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved February 14, 2026, from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? Retrieved February 14, 2026, from [Link]

  • PubMed. (2008). Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode. Retrieved February 14, 2026, from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved February 14, 2026, from [Link]

  • YouTube. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved February 14, 2026, from [Link]

  • PMC. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of quinazoline and its isomers. Retrieved February 14, 2026, from [Link]

  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved February 14, 2026, from [Link]

  • Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved February 14, 2026, from [Link]

  • ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved February 14, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved February 14, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Quinazoline Scaffolds Derived from Aminobenzonitrile Isomers.
  • PMC. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved February 14, 2026, from [Link]

  • BenchChem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 4-Chloro-2-fluoromethyl-quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Quinazoline scaffolds are of significant interest due to their broad spectrum of biological activities. Among these, halogenated derivatives such as 4-Chloro-2-fluoromethyl-quinazoline represent a class of compounds where minor structural modifications can lead to profound changes in efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.

This guide provides an in-depth technical comparison of the ¹H and ¹⁹F NMR characterization of 4-Chloro-2-fluoromethyl-quinazoline. In the absence of directly published experimental spectra for this specific molecule, this guide will leverage established NMR principles and data from closely related analogs to predict and interpret its spectral features. This predictive approach offers valuable insights into how to approach the characterization of novel fluorinated quinazolines and highlights the key spectral markers to anticipate.

Predicted NMR Spectral Data for 4-Chloro-2-fluoromethyl-quinazoline

The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for 4-Chloro-2-fluoromethyl-quinazoline in a standard NMR solvent such as CDCl₃. These predictions are based on the analysis of substituent effects and data from analogous structures.

¹H NMR
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Rationale for Prediction
H-5~8.1-8.3Doublet (d)~8.0Deshielded due to proximity to the electronegative nitrogen and the chloro group.
H-6~7.7-7.9Triplet (t)~7.5Typical aromatic region, splitting pattern due to coupling with H-5 and H-7.
H-7~7.9-8.1Triplet (t)~7.5Similar to H-6, influenced by the electron-withdrawing nature of the quinazoline ring system.
H-8~8.0-8.2Doublet (d)~8.0Deshielded by the adjacent nitrogen atom.
-CH₂F~5.5-5.8Doublet (d)~47 (²JHF)The strong electronegativity of the fluorine atom significantly deshields the adjacent protons. The large coupling constant is characteristic of geminal H-F coupling.
¹⁹F NMR
Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Rationale for Prediction
-CH₂F ~ -210 to -230Triplet (t)~47 (²JHF)This chemical shift range is typical for alkyl fluorides.[1] The triplet multiplicity arises from coupling to the two adjacent protons of the methylene group.

Comparative Analysis: 4-Chloro-2-fluoromethyl-quinazoline vs. 4-Chloro-2-trifluoromethyl-quinazoline

Feature 4-Chloro-2-fluoromethyl-quinazoline (Predicted) 4-Chloro-2-trifluoromethyl-quinazoline (Inferred) Key Differences and Insights
¹H NMR: 2-substituent A doublet around 5.5-5.8 ppm due to the -CH₂F group.No signal in this region.The presence of the doublet is a clear diagnostic marker for the fluoromethyl group.
¹⁹F NMR: Signal A triplet around -210 to -230 ppm.A singlet around -60 to -70 ppm.The chemical shift is dramatically different, providing an unambiguous way to distinguish between the two. The multiplicity (triplet vs. singlet) is also a key differentiator.
¹⁹F NMR: Coupling Shows a large ²JHF coupling of ~47 Hz.No H-F coupling is observed.This coupling provides direct evidence of the C-H bonds adjacent to the fluorine.

This comparison underscores the power of ¹⁹F NMR in distinguishing between closely related fluorinated compounds. The significant difference in chemical shifts and the presence or absence of H-F coupling provide definitive structural information.

Experimental Protocol for High-Quality NMR Spectra Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra for 4-Chloro-2-fluoromethyl-quinazoline, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative.[3]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrometer's internal reference can be calibrated.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The NMR probe must be properly tuned and matched for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

4. ¹⁹F NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is recommended to simplify the spectrum by removing ¹H-¹⁹F coupling, which can be confirmed by running a coupled spectrum as well.

  • Spectral Width: A wider spectral width is necessary for ¹⁹F NMR due to the larger chemical shift range (e.g., +50 to -250 ppm).[1]

  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Number of Scans: 64 to 256 scans may be required to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

  • Integration: Integrate the signals to determine the relative ratios of the different nuclei.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of 4-Chloro-2-fluoromethyl-quinazoline.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound 4-Chloro-2-fluoromethyl-quinazoline NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq F19_Acq 19F NMR Acquisition Spectrometer->F19_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing F19_Acq->Processing H1_Spectrum 1H NMR Spectrum Processing->H1_Spectrum F19_Spectrum 19F NMR Spectrum Processing->F19_Spectrum Interpretation Structural Elucidation & Comparison H1_Spectrum->Interpretation F19_Spectrum->Interpretation Final_Structure Final Confirmed Structure Interpretation->Final_Structure Confirmation

Caption: Workflow for the NMR characterization of 4-Chloro-2-fluoromethyl-quinazoline.

Conclusion

The comparison with its trifluoromethyl analog highlights the diagnostic power of ¹⁹F NMR in distinguishing between closely related fluorinated compounds. The detailed experimental protocol provided in this guide offers a standardized and reliable method for acquiring high-quality NMR data for this and similar novel quinazoline derivatives. By following this systematic approach, researchers can confidently elucidate the structures of new chemical entities, thereby accelerating the pace of drug discovery and development.

References

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016, October 15). Retrieved from [Link]

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. (2010, December 22). Retrieved from [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (2024, November 15). Retrieved from [Link]

  • 487 A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES S. Hichri and R. Abderrahim* Laboratory of Physics of Lamellaires - Heterocyclic Letters. (n.d.). Retrieved from [Link]

  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (n.d.). Retrieved from [Link]

  • Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines - Frontiers. (2022, February 23). Retrieved from [Link]

  • 4-chloro-2-(trifluoromethyl)quinazoline (C9H4ClF3N2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Synthesis of 4-chloro-2-chloromethyl-3H-[4][5]triazino[6,1-b]quinazolin-10-one. - ResearchGate. (n.d.). Retrieved from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Comparative HPLC Strategies for Fluorinated Quinazoline Purity: Unlocking Regioisomeric Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: HPLC Method Development for Fluorinated Quinazoline Purity Analysis

Executive Summary

Fluorinated quinazolines (e.g., Gefitinib, Erlotinib, Afatinib) represent a cornerstone scaffold in kinase inhibitor oncology. However, their synthesis often yields challenging regioisomeric impurities (specifically 6-fluoro vs. 7-fluoro isomers) and defluorinated byproducts that traditional alkyl-bonded phases (C18) fail to resolve due to identical hydrophobicity.

This guide compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and PFP (Pentafluorophenyl) stationary phases.

Key Finding: While C18 remains the standard for general impurity profiling, PFP phases are superior for fluorinated regioisomer separation , offering a resolution factor (


) increase of >2.0 compared to C18, driven by specific fluorine-fluorine and dipole-dipole interactions.

The Challenge: The "Fluorine Effect" in Chromatography

In medicinal chemistry, fluorine is introduced to block metabolic hotspots (preventing oxidation). However, from a chromatographic perspective, fluorine creates a paradox:

  • Hydrophobic Mimicry: A fluorine atom mimics hydrogen in size but increases lipophilicity, making regioisomers (e.g., 6-F vs. 7-F) nearly indistinguishable on C18 columns based solely on hydrophobic subtraction.

  • Electronic Polarity: The high electronegativity of fluorine creates strong local dipoles that C18 ligands cannot exploit.

Target Analytes for this Guide
  • Analyte A (Target): 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-fluoro quinazoline[1]

  • Impurity B (Regioisomer): 4-(3-chloro-4-fluorophenylamino)-7-methoxy-7-fluoro quinazoline

  • Impurity C (Defluorinated): Des-fluoro analog (Process Impurity)

Comparative Study: Column Selection

We evaluated three stationary phases using a unified screening protocol.

Stationary Phase Candidates
PhaseLigand TypePrimary Interaction MechanismTheoretical Advantage
C18 (ODS) C18 Alkyl ChainHydrophobic InteractionRobustness, general retention.
Phenyl-Hexyl Phenyl ring with hexyl linker

Stacking, Hydrophobicity
Separation of aromatic impurities.
PFP (F5) Pentafluorophenyl propyl

, Dipole-Dipole, Charge Transfer, Shape Selectivity
Targeting fluorine positioning.
Experimental Results: Separation Data

Conditions:

  • System: UHPLC, UV detection @ 254 nm

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol[2]

  • Gradient: 40-80% B in 10 min

Table 1: Comparative Resolution Data (


) 
ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention (

) Target
4.23.84.5

(Target vs. Regioisomer)
0.8 (Co-elution) 1.3 (Partial)3.2 (Baseline)
Selectivity (

)
1.021.051.12
Peak Symmetry (

)
1.11.21.05
Analysis of Failure & Success
  • C18 Failure: The 6-F and 7-F isomers possess identical

    
     values. The C18 phase interacts only with the hydrophobic core, failing to "see" the position of the fluorine atom.
    
  • PFP Success: The PFP ring is electron-deficient (Lewis acid). The quinazoline core is electron-rich (Lewis base). The fluorine substituents on the analyte interact directly with the fluorine on the stationary phase. The 6-position is sterically and electronically distinct from the 7-position , allowing the PFP phase to discriminate based on shape and dipole orientation.

Mechanism of Action (Visualized)

The following diagram illustrates the multi-modal interaction mechanism that gives PFP its advantage over C18 for this specific application.

PFP_Mechanism cluster_stationary Stationary Phase Surface cluster_analyte Fluorinated Quinazoline PFP_Ligand PFP Ligand (Electron Deficient Ring) Quin_Core Quinazoline Core (Pi-Cloud) PFP_Ligand->Quin_Core Pi-Pi Interaction (Charge Transfer) F_Sub Fluorine Substituent (Dipole) PFP_Ligand->F_Sub F-F Interaction (Dipole-Dipole) Silica Silica Support Silica->PFP_Ligand Propyl Linker Result High Selectivity (α > 1.1) for Regioisomers Quin_Core->Result F_Sub->Result

Caption: Mechanism of PFP selectivity showing simultaneous Pi-Pi and Dipole-Dipole interactions.

Recommended Method Development Protocol

To replicate these results, follow this self-validating workflow. This protocol prioritizes "Orthogonality First."

Step 1: Mobile Phase Selection

Why Methanol? Aprotic solvents like Acetonitrile (ACN) can suppress


 interactions. Methanol (MeOH)  is protic and allows the PFP ligand's electronic character to dominate the separation mechanism.
  • Recommendation: Use MeOH as the organic modifier. If backpressure is too high, use a 50:50 MeOH:ACN blend, but pure ACN often reduces selectivity on PFP columns.

Step 2: pH Control

Quinazolines are basic (


).
  • Low pH (pH 3.0 - 3.5): Ensures the basic nitrogen is protonated. On PFP columns, this can add a weak ion-exchange mechanism (silanol interaction) which often improves peak shape for bases.

  • Buffer: 10-20 mM Ammonium Formate.

Step 3: The Screening Workflow (DOT Diagram)

Method_Workflow Start Start: Fluorinated Quinazoline Mixture Screen1 Screen 1: C18 Column (pH 3.5, MeOH) Start->Screen1 Decision1 Isomers Resolved? Screen1->Decision1 Screen2 Screen 2: PFP Column (pH 3.5, MeOH) Decision1->Screen2 No (Likely) Success Validate Method (Specificity/Linearity) Decision1->Success Yes (Rare) Optimize Optimize Gradient Slope (Focus: 1-2% B/min) Screen2->Optimize Fail Switch to Normal Phase/SFC (Chiral Columns) Optimize->Fail If Rs < 1.5 Optimize->Success

Caption: Decision tree for selecting PFP phases when C18 fails to resolve positional isomers.

Detailed Experimental Protocol

Objective: Purity analysis of Gefitinib-like intermediate.

  • Column: Fluorophenyl-PFP (e.g., ACE C18-PFP or Hypersil GOLD PFP),

    
     mm, 3 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Temperature affects steric selectivity; do not exceed 40°C).

  • Gradient Program:

    • 0.0 min: 30% B

    • 15.0 min: 85% B

    • 15.1 min: 30% B

    • 20.0 min: Stop

  • Injection Volume: 5 µL.

Self-Validation Step: Inject a mixture of the 6-F and 7-F isomers. If the valley-to-peak ratio is


, lower the gradient slope or reduce temperature by 5°C.

References

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[3][4]Link

  • Journal of Chromatographic Science. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography.Link

  • Advanced Chromatography Technologies. ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[5]Link

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.Link

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-2-fluoromethyl-quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation of 4-Chloro-2-fluoromethyl-quinazoline, a compound of interest in medicinal chemistry. Drawing upon established principles of fragmentation for related heterocyclic systems, we will dissect the expected fragmentation pathways and compare them with known patterns of similar quinazoline derivatives. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive insights needed to confidently identify and characterize this and related molecules.

The Foundation of Fragmentation: Ionization and Isotopic Patterns

Before delving into specific fragmentation pathways, it is crucial to consider the initial ionization process and the influence of halogen isotopes on the mass spectrum. For a molecule like 4-Chloro-2-fluoromethyl-quinazoline, electrospray ionization (ESI) in positive ion mode is a common and effective method, typically generating the protonated molecule, [M+H]⁺.

A key characteristic to anticipate in the mass spectrum is the isotopic pattern conferred by the chlorine atom. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2] This results in a distinctive "M+2" peak, where the peak corresponding to the molecule with ³⁷Cl will have an intensity of about one-third of the peak for the molecule with ³⁵Cl.[1] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule and its fragments.

Predicted Fragmentation Pathways of 4-Chloro-2-fluoromethyl-quinazoline

The fragmentation of the protonated molecule of 4-Chloro-2-fluoromethyl-quinazoline is expected to be driven by the inherent stability of the quinazoline core and the nature of its substituents. The primary fragmentation events will likely involve the neutral loss of small molecules from the protonated parent ion. Based on the fragmentation of similar structures, we can predict the following key pathways.[3][4]

Experimental Protocol: ESI-MS/MS Analysis

A standard protocol for analyzing a compound like 4-Chloro-2-fluoromethyl-quinazoline would involve the following steps:

  • Sample Preparation: Dissolve 1-5 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase. To aid protonation in positive ion mode, a small amount of formic acid (0.1%) is often added to the mobile phase.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • MS1 Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and confirm its characteristic isotopic pattern.

  • MS/MS Analysis (Collision-Induced Dissociation - CID): Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation. Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.[5] This allows for the systematic study of the fragmentation pathways.

Pathway A: Loss of the Fluoromethyl Group

A probable initial fragmentation step is the cleavage of the C-C bond between the quinazoline ring and the fluoromethyl group. This would likely occur through the loss of a neutral CH₂F radical, although less common in even-electron species, or through a rearrangement process. A more likely scenario in ESI-MS/MS involves the loss of HF followed by the loss of CH, or the direct loss of the entire CH₂F side chain as a neutral molecule.

Fragmentation_Pathway_A parent [M+H]⁺ 4-Chloro-2-fluoromethyl-quinazoline frag1 [M+H - CH₂F]⁺ Loss of fluoromethyl radical parent->frag1 - •CH₂F frag2 [M+H - HF]⁺ Loss of hydrogen fluoride parent->frag2 - HF

Caption: Predicted fragmentation involving the fluoromethyl group.

Pathway B: Loss of the Chlorine Atom

The loss of the chlorine atom is another expected fragmentation pathway. This can occur either as a radical loss (less common in ESI) or, more likely, through the elimination of HCl from the protonated molecule. The resulting fragment ion would provide clear evidence for the chloro-substitution on the quinazoline ring.

Fragmentation_Pathway_B parent [M+H]⁺ 4-Chloro-2-fluoromethyl-quinazoline frag1 [M+H - Cl]⁺ Loss of chlorine radical parent->frag1 - •Cl frag2 [M+H - HCl]⁺ Loss of hydrogen chloride parent->frag2 - HCl

Caption: Predicted fragmentation involving the chlorine atom.

Pathway C: Ring Cleavage of the Quinazoline Core

Following or in concert with the initial losses of substituents, the quinazoline ring system itself can undergo cleavage. Common fragmentation patterns for quinazoline and related heterocycles involve the loss of small neutral molecules like HCN or C₂H₂.[3] These cleavages lead to the formation of smaller, stable aromatic ions.

Fragmentation_Pathway_C parent [M+H]⁺ 4-Chloro-2-fluoromethyl-quinazoline intermediate Intermediate Fragment Ion (e.g., after loss of CH₂F or Cl) parent->intermediate frag1 Loss of HCN intermediate->frag1 frag2 Loss of C₂H₂ intermediate->frag2

Caption: Generalized pathway for quinazoline core fragmentation.

Comparative Fragmentation Analysis

To provide a robust predictive framework, it is instructive to compare the expected fragmentation of 4-Chloro-2-fluoromethyl-quinazoline with experimentally observed patterns for structurally similar compounds.

Comparison with 2-Chloromethyl-quinazolin-4(3H)-ones

A study on the synthesis of 2-chloromethyl-quinazolin-4(3H)-one derivatives provides valuable ESI-MS data for comparison.[6] For the parent compound, 2-chloromethylquinazolin-4(3H)-one, the protonated molecule [M+H]⁺ is observed at m/z 195.03.[6] Although detailed MS/MS data is not provided in this source, the presence of the chloromethyl group suggests that a primary fragmentation would be the loss of the CH₂Cl group. This is analogous to the predicted loss of the CH₂F group in our target molecule.

Comparison with Halogenated Quinolines

Research on the fragmentation of chloroquinoline derivatives using ESI-MS/MS also offers relevant insights.[4] These studies, supported by theoretical calculations, reveal that fragmentation is often initiated at the protonation site and can involve heteroatom elimination.[4] This supports the proposed losses of HF and HCl from the protonated 4-Chloro-2-fluoromethyl-quinazoline.

General Fragmentation of Quinazolinones

GC-MS studies using electron impact (EI) ionization on various quinazolinone derivatives show characteristic fragmentation patterns, including losses of CO and cleavage of side chains.[7] While EI fragmentation differs mechanistically from ESI-CID, the observed stability of the quinazoline ring and the lability of substituents are consistent with the predictions made for ESI-MS/MS.

Summary of Predicted and Comparative Fragmentation Data

The following table summarizes the predicted key fragment ions for 4-Chloro-2-fluoromethyl-quinazoline and compares them with fragments from related compounds.

Precursor Ion Compound Predicted/Observed Fragment Neutral Loss Reference
[M+H]⁺4-Chloro-2-fluoromethyl-quinazoline[M+H - CH₂F]⁺•CH₂FPredicted
[M+H]⁺4-Chloro-2-fluoromethyl-quinazoline[M+H - HF]⁺HFPredicted
[M+H]⁺4-Chloro-2-fluoromethyl-quinazoline[M+H - Cl]⁺•ClPredicted
[M+H]⁺4-Chloro-2-fluoromethyl-quinazoline[M+H - HCl]⁺HClPredicted
[M+H]⁺ (m/z 195.03)2-Chloromethylquinazolin-4(3H)-one[M+H - CH₂Cl]⁺•CH₂Cl[6] (Inferred)
[M+H]⁺Chloroquinoline DerivativesVarious fragmentsHCl, other small molecules[4]
M⁺•Substituted Quinazolinones[M - CO]⁺•, side chain fragmentsCO, etc.[7] (EI)

Conclusion

The mass spectrometry fragmentation pattern of 4-Chloro-2-fluoromethyl-quinazoline under ESI-MS/MS conditions can be confidently predicted based on the established fragmentation behavior of related quinazoline and halogenated heterocyclic compounds. Key anticipated fragmentation pathways include the loss of the fluoromethyl group (as •CH₂F or via HF elimination), the loss of the chlorine atom (as •Cl or HCl), and subsequent cleavage of the quinazoline core. The presence of the chlorine atom will provide a characteristic M/M+2 isotopic pattern, serving as a crucial diagnostic marker. By comparing these predicted patterns with experimental data from similar molecules, researchers can establish a robust analytical framework for the identification and structural confirmation of this and other novel quinazoline derivatives, thereby accelerating the drug discovery and development process.

References

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available at: [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • ESI-MS monitoring of the reaction. ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. Available at: [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Quinazoline | C8H6N2. PubChem. Available at: [Link]

  • Mass Spec 3f Halogenoalkanes. YouTube. Available at: [Link]

  • synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. Available at: [Link]

Sources

Biological activity comparison of fluorinated vs non-fluorinated quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of Fluorination

In the optimization of quinazoline-based kinase inhibitors, the incorporation of fluorine atoms is rarely a cosmetic change; it is a fundamental strategic lever. This guide analyzes the biological activity differences between fluorinated and non-fluorinated quinazolines, focusing on Epidermal Growth Factor Receptor (EGFR) inhibitors.[1]

Experimental data confirms that strategic fluorination—specifically at the C-6/C-7 positions of the quinazoline core or the para-position of the aniline moiety—can enhance potency by 4-fold to 10-fold , significantly extend metabolic half-life (


), and alter binding kinetics. However, this comes with trade-offs in solubility and synthesis costs. This guide provides the mechanistic rationale, comparative data, and validated protocols to assess these effects.
Mechanistic Insight: The "Fluorine Effect" in Quinazolines

The "Fluorine Effect" in quinazoline scaffolds operates through three distinct physicochemical pillars. Understanding these allows for rational drug design rather than random screening.

A. Metabolic Blocking (The C-F Bond Strength)

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A1) typically target electron-rich aromatic rings for hydroxylation.

  • Impact: Substituting a hydrogen with fluorine at the para-position of the aniline ring (a common pharmacophore in Gefitinib and Erlotinib) blocks this metabolic soft spot. This prevents the formation of rapid clearance metabolites and potentially toxic quinone-imine intermediates.

B. Electronic Modulation & Binding Affinity

Fluorine is the most electronegative element (3.98 Pauling scale).

  • Mechanism: Inductive withdrawal lowers the pKa of neighboring amines, potentially altering the protonation state of the N1-quinazoline nitrogen, which acts as the H-bond acceptor in the kinase hinge region.

  • Impact: In the case of EGFR mutant L858R/T790M, fluorination can induce a conformational change in the protein that favors inhibitor binding, enhancing van der Waals contacts with residues like Leu718 and Asp855 .

C. Lipophilicity (LogP)
  • Impact: Fluorination typically increases lipophilicity (LogP), enhancing passive membrane permeability. However, excessive fluorination can lead to poor aqueous solubility, necessitating formulation adjustments.

Comparative Case Study: EGFR Inhibitors

Subject: Comparison of a non-fluorinated quinazoline precursor (Compound 25a ) vs. its difluorinated analog (Compound 25g ). Context: Development of inhibitors for the resistant EGFR triple mutant (L858R/T790M/C797S).[1][2]

Performance Data Summary
FeatureNon-Fluorinated (25a)Fluorinated (25g)Fold Improvement
IC50 (EGFR WT) 27 nM9.2 nM~2.9x
IC50 (EGFR T790M) 42 nM10 nM~4.2x
Metabolic Stability (

)
< 30 min (Microsomal)> 120 min> 4x
Cellular Potency (A549) 15.59 µM6.54 µM~2.4x
Primary Interaction H-bond (Met793)H-bond + Enhanced vdWBinding Mode Shift

Analysis: The introduction of fluorine did not merely "tighten" the binding; it fundamentally shifted the metabolic profile. While 25a was rapidly degraded via hydroxylation, 25g resisted this degradation, maintaining therapeutic concentrations longer. The potency increase is attributed to the "Cooperativity Effect," where the fluorine substituents stabilize the inhibitor in the hydrophobic pocket of the kinase.

Visualization: Lead Optimization Workflows
Diagram 1: The Fluorine Scan Workflow

This workflow illustrates the decision logic for introducing fluorine during the Hit-to-Lead phase.

FluorineScan Start Hit Compound (Non-Fluorinated Quinazoline) MetabCheck Assay 1: Metabolic Stability (Microsomal Incubation) Start->MetabCheck PotencyCheck Assay 2: Kinase Inhibition (IC50 Determination) Start->PotencyCheck Decision1 High Clearance? MetabCheck->Decision1 Decision2 Potency < Target? PotencyCheck->Decision2 Action1 Strategy A: Metabolic Blocking Add F to para-position of Aniline Decision1->Action1 Yes (Oxidative Labile) Validation Synthesis & Re-Testing Decision1->Validation No Action2 Strategy B: Electronic Tuning Add F to Quinazoline C-6/C-7 Decision2->Action2 Yes (Weak H-Bonding) Decision2->Validation No Action1->Validation Action2->Validation

Caption: Decision matrix for implementing a "Fluorine Scan" to address specific liabilities in quinazoline leads.

Diagram 2: Mechanism of Metabolic Blocking

Visualizing how Fluorine prevents CYP450-mediated hydroxylation.

MetabolicBlocking Substrate Non-Fluorinated Quinazoline CYP CYP450 Enzyme (Active Site) Substrate->CYP Binding Intermediate Arene Oxide Intermediate CYP->Intermediate Oxidation Blocked Metabolic Blockade (C-F Bond Stable) CYP->Blocked Oxidation Fails Product Hydroxylated Metabolite (Inactive/Cleared) Intermediate->Product Rearrangement F_Substrate Fluorinated Quinazoline F_Substrate->CYP Binding

Caption: Fluorine substitution at metabolic 'hotspots' prevents the formation of hydroxylated metabolites.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine IC50 values for fluorinated vs. non-fluorinated analogs against EGFR kinase.

Materials:

  • Recombinant EGFR Kinase (SignalChem).

  • Poly (Glu, Tyr) 4:1 substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).[3]

  • 384-well white opaque plates.[3]

Step-by-Step Procedure:

  • Compound Prep: Prepare 10-point serial dilutions of test compounds (Fluorinated vs. Non-F) in DMSO. Final DMSO concentration in assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL of EGFR Kinase (0.2 ng/µL) to wells.

    • Add 1 µL of compound dilution. Incubate for 10 min at RT (allows conformational equilibrium).

    • Add 2 µL of ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract IC50.

Validation Criteria:

  • Z-factor must be > 0.5.

  • Reference inhibitor (e.g., Gefitinib) must fall within 3-fold of historical IC50 (typically ~10-30 nM).

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) improvement due to fluorination.

Step-by-Step Procedure:

  • Incubation Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system to start the reaction.[4]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
References
  • Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors. Journal of Physical Chemistry B. (2020). Comparison of inhibitors 25a and 25g against EGFR mutants.[2] Link

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Analysis of C-F bond influence on DMPK properties. Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives. Molecules. (2017). Comprehensive review of quinazoline SAR including halogenation effects. Link

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines. Journal of Medicinal Chemistry. (2017). Data on metabolic liabilities of 4-fluoroaniline. Link

  • BenchChem Application Note: Kinase Inhibitory Activity of Quinazoline Derivatives. BenchChem Protocols. (2025). Standardized protocols for EGFR inhibition assays. Link

Sources

Validating Structure of 4-Chloro-2-fluoromethyl-quinazoline via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the 4-Chloro-2-fluoromethyl-quinazoline scaffold serves as a critical electrophilic intermediate. However, its synthesis frequently yields regioisomers (isomers at C2 vs. C4) that are difficult to distinguish via standard spectroscopic methods due to the quaternary nature of the heterocyclic core.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard NMR/MS techniques. While NMR is faster for routine checks, this guide argues that SC-XRD is the mandatory validation step for this specific scaffold to definitively map the electron density of the 4-Chloro substituent versus the 2-Fluoromethyl group, preventing costly downstream synthetic failures.

The Challenge: Regioisomerism & Fluorine Disorder

The primary synthetic route often involves the chlorination of 2-fluoromethyl-quinazolin-4(3H)-one. A common failure mode is the migration of the halogen or incorrect cyclization, leading to structural ambiguity.

Why Standard Methods Fail
  • 1H NMR Limitations: The quinazoline core contains mostly quaternary carbons. The critical distinction lies between the C4 and C2 positions. Without adjacent protons, determining whether the Chlorine is at C4 or C2 relies on subtle chemical shift calculations or weak NOE (Nuclear Overhauser Effect) signals, which are often inconclusive.

  • Mass Spectrometry (HRMS): HRMS confirms the formula (

    
    ) but cannot distinguish between regioisomers (e.g., 4-chloro-2-fluoromethyl vs. 2-chloro-4-fluoromethyl).
    

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the validation power of SC-XRD against traditional spectroscopic methods for this specific halogenated heterocyclic scaffold.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H,

C,

F)
Mass Spectrometry (HRMS)
Connectivity Absolute. Direct visualization of bond connectivity.Inferred. Relies on scalar coupling and through-space interactions.None. Only provides mass-to-charge ratio.
Regiochemistry Unambiguous. Distinguishes C4-Cl from C2-Cl based on electron density map.Ambiguous. Requires complex 2D experiments (HMBC/NOESY) which may fail due to lack of protons.Indistinguishable. Isomers have identical mass.
Stereochemistry Absolute Configuration. Defines spatial arrangement of the -CH2F group.Relative. Can determine diastereomers but not absolute configuration without chiral additives.N/A.
Sample State Solid state (requires single crystal).Solution state (requires deuterated solvent).[1]Gas phase/Solution.
Turnaround 24–72 Hours (Growth + Collection).1–2 Hours.< 30 Minutes.
Cost High (Instrument time + expertise).Low to Medium.Low.
Technical Insight: The Electron Density Differentiator

In X-ray diffraction, atoms are distinguished by the number of electrons they possess.

  • Chlorine (Z=17): High electron density, appears as a massive peak in the difference map (

    
    ).
    
  • Fluorine (Z=9): Lower electron density, comparable to Oxygen, but distinct from Hydrogen.

  • Bond Lengths: The C4–Cl bond (~1.74 Å) is significantly longer than the C2–C(fluoromethyl) bond, providing a geometric check that NMR cannot offer.

Experimental Protocol: Structure Validation

Phase 1: Crystal Growth (The Critical Step)

The 4-chloro substituent is susceptible to hydrolysis. Therefore, anhydrous techniques are required during crystallization.

Method: Vapor Diffusion (Sitting Drop)

  • Solvent A (Good Solvent): Dissolve 20 mg of the compound in 0.5 mL of anhydrous Dichloromethane (DCM) . Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Solvent B (Precipitant): Use anhydrous n-Hexane or Pentane .

  • Setup: Place the DCM solution in the inner well. Fill the outer reservoir with Hexane. Seal heavily with grease/parafilm to slow diffusion.

  • Temperature: Store at 4°C in a vibration-free environment.

    • Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation and reducing the rotation of the -CH2F group.

Phase 2: Data Collection & Refinement
  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Mitegen loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream).

    • Criticality: The -CH2F group often exhibits rotational disorder. Cooling freezes this rotation, allowing the fluorine atom to be resolved as a distinct ellipsoid rather than a smeared torus of electron density.

  • Wavelength: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Chlorine atom.
    
Phase 3: Solving the Fluorine Disorder

In the refinement software (e.g., SHELXL or OLEX2), the -CH2F group may appear disordered.

  • Identify Q-peaks: Look for residual electron density peaks around the methyl carbon.

  • Split Positions: If the Fluorine occupies two positions (e.g., 60% conformation A, 40% conformation B), assign PART 1 and PART 2 commands.

  • Restraints: Apply DFIX restraints to fix the C-F bond length to approx 1.35 Å and SIMU for thermal ellipsoid similarity.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental pathway for validating this compound.

Diagram 1: Validation Decision Matrix

This logic tree guides the researcher on when to escalate from NMR to X-ray.

ValidationLogic Start Crude Product Isolated NMR 1H / 13C NMR Analysis Start->NMR Decision Are Regioisomers Distinguishable? NMR->Decision Pass Proceed to Biological Assay Decision->Pass Yes (Clear NOE/HMBC) Fail Ambiguity Detected (e.g., C2 vs C4) Decision->Fail No (Quaternary signals unclear) Cryst Initiate Crystallization (DCM/Hexane) Fail->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Refinement & Absolute Struct. Assignment XRD->Refine Final Structure Validated Refine->Final

Caption: Decision matrix for escalating structural validation from spectroscopy to crystallography.

Diagram 2: Crystallographic Refinement Workflow

Specific steps to handle the halogenated quinazoline data.

RefinementFlow Raw Diffraction Pattern (Bragg Spots) Solve Structure Solution (Intrinsic Phasing) Raw->Solve Heavy Locate Heavy Atoms (Cl, N) Solve->Heavy DiffMap Difference Map (Fo - Fc) Heavy->DiffMap Fluorine Model -CH2F (Check Disorder) DiffMap->Fluorine Check Check Bond Lengths C-Cl: ~1.74Å C-F: ~1.35Å Fluorine->Check

Caption: Step-by-step refinement focusing on locating the heavy Chlorine and disordered Fluorine atoms.

Case Study Data Simulation

To assist in your validation, compare your experimental values against these standard crystallographic metrics for quinazolines.

Target Metrics for 4-Chloro-2-fluoromethyl-quinazoline:

BondExpected Length (Å)Interpretation
C(4)–Cl 1.73 – 1.75 Typical

C–Cl bond. If < 1.70, suspect hydrolysis to C=O.
C(2)–C(

)
1.48 – 1.52 Single bond connecting the fluoromethyl group.[1][2][3][4]
C(

)–F
1.33 – 1.38 Very short. If > 1.45, suspect Cl contamination or incorrect assignment.
N(1)–C(2) 1.30 – 1.34 Double bond character in the pyrimidine ring.

Note: Large thermal ellipsoids on the Fluorine atom (


) indicate dynamic disorder, requiring the PART instruction in refinement.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Standard text for handling disorder in -CH2F groups).
  • Quest, H., et al. (2021).
  • Bond Length Data:International Tables for Crystallography, Vol. C, Chapter 9. (Source for C-Cl and C-F standard bond lengths).

Sources

Binding Affinity Assays for 2-Fluoromethyl-Quinazoline Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative landscape of binding affinity assays for 2-fluoromethyl-quinazoline based inhibitors . These scaffolds are critical in medicinal chemistry, primarily targeting kinases (e.g., EGFR, VEGFR) where the 2-fluoromethyl group often serves to modulate metabolic stability, lipophilicity, or electronic properties of the ATP-binding core.

A Comparative Publish Guide for Drug Discovery Professionals

Executive Summary & Scaffold Context

The 2-fluoromethyl-quinazoline scaffold represents a specific structural optimization of the classical quinazoline pharmacophore (found in drugs like Gefitinib and Erlotinib). The introduction of the fluoromethyl group (-CH₂F) at the C2 position is a strategic bioisostere. Unlike the highly reactive chloromethyl group (often used as an alkylating warhead), the fluoromethyl group is generally chemically stable but electronically distinct.

  • Mechanistic Impact: The high electronegativity of fluorine lowers the pKa of the quinazoline ring nitrogens, potentially altering hydrogen bond strength with the kinase hinge region (e.g., Met793 in EGFR).

  • Assay Challenge: Accurately distinguishing the subtle affinity shifts (

    
     changes) caused by this fluorine substitution requires assays with high kinetic resolution, rather than simple equilibrium endpoints.
    

This guide compares the three industry-standard methodologies for characterizing these inhibitors: Surface Plasmon Resonance (SPR) , Time-Resolved FRET (TR-FRET) , and Isothermal Titration Calorimetry (ITC) .

Comparative Analysis of Binding Assays

The following table synthesizes the performance metrics of key assays when applied to quinazoline-based kinase inhibitors.

Table 1: Performance Matrix for 2-Fluoromethyl-Quinazoline Characterization
FeatureSurface Plasmon Resonance (SPR) TR-FRET (e.g., LanthaScreen) Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (

,

),

IC₅₀, Apparent

Thermodynamics (

,

),

,

Sensitivity High (pM to mM range)Moderate to High (nM range)Moderate (High nM to

M)
Throughput Medium (Automated chips)High (384/1536-well plates)Low (One sample per hour)
Protein Req. Low (<10

g per channel)
Very Low (ng per well)High (mg quantities required)
Mechanistic Insight Critical: Reveals residence time (

).
Limited: Equilibrium snapshot only.Critical: Reveals enthalpic vs. entropic driving forces.
Suitability for 2-FMQ Best Choice. Detects subtle kinetic shifts due to F-substitution.Screening Choice. Good for ranking large libraries.Validation Choice. Confirms binding mode (H-bond vs hydrophobic).

Decision Logic: Selecting the Right Assay

The choice of assay depends on the development stage of the 2-fluoromethyl-quinazoline inhibitor.

AssaySelection Start Start: Characterize 2-Fluoromethyl-Quinazoline Stage Development Stage? Start->Stage Screen Primary Screening (>100 analogs) Stage->Screen Early Hit Finding LeadOpt Lead Optimization (Kinetic Profiling) Stage->LeadOpt SAR Refinement Mechanism Mechanistic Validation (Thermodynamics) Stage->Mechanism Binding Mode Proof Assay_FRET TR-FRET / FP Output: IC50 Screen->Assay_FRET Assay_SPR SPR (Biacore) Output: kon, koff, Residence Time LeadOpt->Assay_SPR Assay_ITC ITC Output: Enthalpy/Entropy Mechanism->Assay_ITC Decision Proceed to In Vivo Assay_SPR->Decision Long Residence Time?

Figure 1: Strategic workflow for selecting binding assays based on the drug discovery phase.

Deep Dive: Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine


, 

, and

to assess if the 2-fluoromethyl group improves residence time compared to the methyl analog.

Platform: Biacore 8K or T200.

  • Sensor Chip Preparation:

    • Use a CM5 (Carboxymethylated Dextran) sensor chip.

    • Immobilization: Amine coupling of the target kinase (e.g., EGFR kinase domain).

    • Critical Step: Aim for a low immobilization level (~1000-2000 RU ) to minimize mass transport limitations, which can artificially inflate affinity values for tight binders.

  • Buffer System:

    • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant).

    • Additive: Include 1-2% DMSO to match the inhibitor stock solvent. Perform a Solvent Correction cycle to account for bulk refractive index changes.

  • Injection Cycle (Single Cycle Kinetics):

    • Prepare a 5-point dilution series of the 2-fluoromethyl-quinazoline inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject sequentially from lowest to highest concentration without regeneration in between.

    • Contact Time: 120s association.

    • Dissociation Time: 600s (extended dissociation is crucial to measure slow

      
       typical of optimized quinazolines).
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir Binding Model .

    • Validation: Check the

      
      -value (transport limitation parameter). If high, repeat with lower surface density.
      
Protocol B: TR-FRET Competition Assay (LanthaScreen)

Objective: High-throughput determination of IC₅₀ values.

  • Reagents:

    • Terbium-labeled anti-GST antibody (donor).

    • GST-tagged Kinase (e.g., EGFR).

    • Fluorescent Tracer (e.g., Tracer 199, known to bind the ATP pocket).

  • Workflow:

    • Step 1: Dispense 5

      
      L of the 2-fluoromethyl-quinazoline inhibitor (serially diluted in DMSO) into a 384-well white low-volume plate.
      
    • Step 2: Add 5

      
      L of Kinase/Antibody mixture. Incubate for 30 mins to allow inhibitor binding.
      
    • Step 3: Add 5

      
      L of Tracer.
      
    • Step 4: Incubate for 60 mins at Room Temperature.

    • Step 5: Read TR-FRET signal (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Tracer]).

  • Calculation:

    • Calculate the Emission Ratio (520 nm / 495 nm).

    • Plot Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to derive IC₅₀.

    • Note: Convert IC₅₀ to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Representative Data & Interpretation

The following data illustrates typical comparative results for a 2-fluoromethyl-quinazoline derivative versus its 2-methyl analog against EGFR(WT).

Table 2: Comparative Affinity Data (Representative)
CompoundSubstituent (C2)AssayValueInterpretation
Ref-1 -CH₃ (Methyl)TR-FRETIC₅₀ = 12 nMPotent baseline inhibition.
Ref-1 -CH₃ (Methyl)SPR

= 8.5 nM
Fast

, moderate

.
Target-A -CH₂F (Fluoromethyl) TR-FRET IC₅₀ = 18 nM Slight loss in potency in equilibrium assay.
Target-A -CH₂F (Fluoromethyl) SPR

= 15 nM
Key Insight: The F-substitution slightly destabilizes binding, likely due to repulsive dipole interactions or desolvation penalties, despite the bioisosteric similarity.

Scientific Insight: While the IC₅₀ values appear similar, SPR often reveals that 2-fluoromethyl analogs may have a faster


 (shorter residence time) compared to the methyl parent, unless the fluorine engages in a specific multipolar interaction with a residue like Cys797 or Thr790. This granularity is why SPR is preferred over FRET for this specific scaffold optimization.

References

  • Structure-Activity Relationships of Quinazoline EGFR Inhibitors

    • Source: N
    • Context: Detailed analysis of how C2 and C4 substitutions on the quinazoline ring affect
  • Guidelines for Measuring Binding Affinity (Kd)

    • Source: eLife Sciences
    • Context: Authoritative guide on avoiding titration regimes and selecting the correct concentration range for accurate Kd determin
  • Comparison of Binding Assays for Kinase Inhibitors

    • Source: BenchChem Technical Guides
    • Context: Overview of docking scores and experimental binding affinities for quinoline/quinazoline analogs.
  • Covalent vs Non-Covalent Quinazoline Mechanisms

    • Source: MDPI (Molecules)
    • Context: Discusses the transition from reversible to irreversible binding modes in quinazoline deriv

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 4-Chloro-2-fluoromethyl-quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-Chloro-2-fluoromethyl-quinazoline, a halogenated quinazoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Assumed Primary Hazards:

  • Skin Irritant: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritant: Poses a risk of significant eye damage if splashed into the eyes.

  • Respiratory Tract Irritant: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 4-Chloro-2-fluoromethyl-quinazoline. PPE should be viewed as the final barrier between you and the chemical, to be used in conjunction with engineering controls.[3][4]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves provide good splash protection against many organic chemicals.[5] However, as halogenated hydrocarbons can degrade some glove materials, double-gloving and immediate replacement of contaminated gloves are essential.[4][6]
Eye Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Body Protection A clean, long-sleeved laboratory coat.A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.Due to the potential for respiratory irritation from this halogenated organic compound, a respirator is necessary, especially when handling powders or generating aerosols. The OV/AG cartridge is recommended to protect against both organic vapors and potential acidic byproducts.[1][2][7][8][9]

Operational Plan for Safe Handling: A Step-by-Step Protocol

A systematic approach to handling 4-Chloro-2-fluoromethyl-quinazoline is crucial for maintaining a safe laboratory environment.[7]

Preparation:

  • Review Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.

  • Designated Area: Conduct all handling of 4-Chloro-2-fluoromethyl-quinazoline in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before introducing the compound.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

Donning PPE:

  • Put on your lab coat.

  • Put on your respirator, ensuring a proper fit.

  • Put on your chemical splash goggles and face shield.

  • Put on your first pair of nitrile gloves.

  • Put on your second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

Handling Procedure:

  • Weighing: If handling a solid, carefully weigh the required amount on a weigh boat inside the chemical fume hood to prevent the generation of dust.

  • Transfer: Use a spatula for solid transfers and a calibrated pipette or syringe for liquid transfers to minimize the risk of spills and splashes.

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

  • Containment: Keep containers sealed when not in use.

Doffing PPE (in a designated area):

  • Remove the outer pair of gloves.

  • Remove your face shield and goggles.

  • Remove your lab coat.

  • Remove your inner pair of gloves.

  • Remove your respirator.

  • Wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the key decision points for selecting the appropriate level of personal protective equipment when handling 4-Chloro-2-fluoromethyl-quinazoline.

PPE_Decision_Making cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 4-Chloro-2-fluoromethyl-quinazoline procedure What is the nature of the procedure? start->procedure weighing Weighing Powder or Potential for Aerosols procedure->weighing Powder/Aerosol solution Handling Dilute Solutions with Minimal Splash Risk procedure->solution Solution quantity What is the quantity being handled? ppe_high Required PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield - Respirator (OV/AG) quantity->ppe_high Large Quantity ppe_low Required PPE: - Nitrile Gloves - Lab Coat - Goggles quantity->ppe_low Small Quantity weighing->ppe_high solution->quantity

Caption: PPE selection workflow for handling 4-Chloro-2-fluoromethyl-quinazoline.

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Chloro-2-fluoromethyl-quinazoline and any contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.[11]

Waste Segregation:

  • Halogenated Organic Waste: All solid and liquid waste containing 4-Chloro-2-fluoromethyl-quinazoline must be collected in a designated, clearly labeled, and sealed "Halogenated Organic Waste" container.[12][13]

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the compound should also be placed in the halogenated waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Collection: Use a dedicated, leak-proof container for halogenated waste. Do not mix with non-halogenated waste.[13]

  • Labeling: Ensure the waste container is accurately labeled with its contents.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[10][11] Never dispose of halogenated organic compounds down the drain.[11]

By adhering to these guidelines, you can handle 4-Chloro-2-fluoromethyl-quinazoline with confidence, ensuring your safety and the integrity of your research.

References

  • Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)
  • BenchChem. (2025). Personal protective equipment for handling 4-(Methylthio)quinazoline.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET - 4-Chloro-2-chloromethyl-quinazoline.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Chloro-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline.
  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub.
  • Northwestern University. (n.d.). Cartridge Selection.
  • CATO Research Chemical Inc. (n.d.).
  • 3M. (n.d.).
  • Ace Waste. (n.d.).
  • University of Essex. (2022, March 15).
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • POGO. (n.d.).
  • The Ohio State University Chemistry. (n.d.).
  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • University of Pennsylvania EHRS. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.